Celangulatin C
Description
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Properties
Molecular Formula |
C32H42O13 |
|---|---|
Molecular Weight |
634.7 g/mol |
IUPAC Name |
[(1S,2S,4S,5R,6S,7S,8S,9S)-4,5,8-triacetyloxy-2,12-dihydroxy-2,10,10-trimethyl-6-(2-methylpropanoyloxymethyl)-11-oxatricyclo[7.2.1.01,6]dodecan-7-yl] benzoate |
InChI |
InChI=1S/C32H42O13/c1-16(2)27(37)40-15-31-25(43-19(5)35)21(41-17(3)33)14-30(8,39)32(31)24(36)22(29(6,7)45-32)23(42-18(4)34)26(31)44-28(38)20-12-10-9-11-13-20/h9-13,16,21-26,36,39H,14-15H2,1-8H3/t21-,22+,23-,24?,25-,26+,30-,31-,32-/m0/s1 |
InChI Key |
QCSQJHAIHSGQLC-DHDOOOSMSA-N |
Isomeric SMILES |
CC(C)C(=O)OC[C@@]12[C@H]([C@H](C[C@]([C@@]13C([C@@H]([C@@H]([C@H]2OC(=O)C4=CC=CC=C4)OC(=O)C)C(O3)(C)C)O)(C)O)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(C)C(=O)OCC12C(C(CC(C13C(C(C(C2OC(=O)C4=CC=CC=C4)OC(=O)C)C(O3)(C)C)O)(C)O)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
The Quest for Celangulatin C: A Technical Guide to its Discovery and Isolation from Celastrus angulatus
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the discovery and isolation of Celangulatin C, a sesquiterpene polyol ester derived from the root bark of Celastrus angulatus. While the primary literature detailing the initial discovery of this compound remains elusive, this document provides a comprehensive overview based on the established methodologies for the isolation of closely related analogues from the same plant source. This guide consolidates available data on the biological activity of these compounds and presents detailed experimental protocols and visualizations to aid in further research and drug development endeavors.
Introduction to Celastrus angulatus and its Bioactive Constituents
Celastrus angulatus Maxim., a perennial vine native to China, has a long history of use in traditional medicine and as a natural insecticide.[1] The insecticidal properties of this plant are largely attributed to a class of complex sesquiterpene polyol esters with a β-dihydroagarofuran skeleton.[2][3] These compounds, including various "Celangulins" and "Angulatins," have demonstrated significant antifeedant and toxic effects against various insect pests.[2] this compound belongs to this family of compounds and is characterized by its intricate ester substitutions on the core sesquiterpene framework.
Isolation and Purification of Sesquiterpene Polyol Esters from Celastrus angulatus
The isolation of this compound and its analogues is typically achieved through a multi-step process involving extraction, fractionation, and chromatography. The following protocol is a generalized representation based on published methods for the isolation of similar compounds from the root bark of C. angulatus.
General Experimental Protocol
2.1.1. Plant Material and Extraction: Dried and powdered root bark of Celastrus angulatus is subjected to exhaustive extraction with an organic solvent, typically methanol or 95% ethanol, at room temperature or under reflux.[4] The resulting crude extract is then concentrated under reduced pressure to yield a residue.
2.1.2. Solvent Partitioning and Fractionation: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to separate compounds based on their polarity. The bioactive fractions, often the ethyl acetate and chloroform fractions, are then subjected to further purification.
2.1.3. Chromatographic Purification: A combination of chromatographic techniques is employed for the isolation of individual compounds. This typically involves:
-
Column Chromatography: The active fractions are first separated on a silica gel column, eluting with a gradient of solvents (e.g., petroleum ether-acetone or chloroform-methanol).
-
Sephadex LH-20 Chromatography: Further purification of the fractions obtained from silica gel chromatography is often carried out on a Sephadex LH-20 column using methanol as the eluent to remove pigments and other impurities.
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure compounds is achieved using preparative or semi-preparative HPLC, often on a C18 column with a mobile phase consisting of a gradient of acetonitrile and water.[5]
2.1.4. Structure Elucidation: The chemical structure of the isolated compounds, including this compound, is determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry of the molecule.
Visualized Experimental Workflow
Quantitative Data on Biological Activity
| Compound | Activity | LD50 (µg/g) | Reference |
| Celangulin IV | Insecticidal | - | [6] |
| Celangulin V | Insecticidal | - | [6] |
| Angulatin G (Celangulatin E) | Insecticidal | 1656.4 | MedChemExpress |
| Celangulin XIX | Insecticidal | 73.3 | MedChemExpress |
| Celangulatin D | Insecticidal | - | MedChemExpress |
Table 1: Insecticidal activity of selected sesquiterpene polyol esters from Celastrus angulatus.
Signaling Pathway and Mechanism of Action
Research into the precise mechanism of action of this compound is ongoing. However, studies on the related compounds, Celangulin IV and V, have provided insights into their potential molecular targets. It has been demonstrated that Celangulin IV inhibits the activity of Na+/K+-ATPase in the nerve cells of insects.[6] This inhibition disrupts the crucial ion gradients across the neuronal membrane, leading to nerve paralysis and eventual death of the insect.
Proposed Signaling Pathway of Celangulin IV
Conclusion and Future Directions
This compound, as part of the diverse family of sesquiterpene polyol esters from Celastrus angulatus, represents a promising area for the development of novel insecticides. While the specific discovery and isolation of this compound require further elucidation from primary literature, the established methodologies for its analogues provide a solid foundation for its targeted isolation and characterization. Future research should focus on obtaining pure this compound to definitively determine its biological activity and further investigate its mechanism of action. Understanding the structure-activity relationships within this class of compounds will be crucial for the design and synthesis of more potent and selective insecticidal agents. The potential of these natural products in drug development also warrants exploration in other therapeutic areas.
References
- 1. Synthesis and insecticidal activities of new ether-derivatives of Celangulin-V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Five new insecticidal sesquiterpenoids from Celastrus angulatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous identification of multiple celangulins from the root bark of Celastrus angulatus using high-performance liquid chromatography-diode array detector-electrospray ionisation-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Celangulin IV and V From Celastrus angulatus Maxim on Na+/K+-ATPase Activities of the Oriental Armyworm (Lepidoptera: Noctuidae) - PMC [pmc.ncbi.nlm.nih.gov]
Celangulatin C: A Technical Guide to its Natural Source, Origin, and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Celangulatin C is a naturally occurring sesquiterpene polyol ester belonging to the β-dihydroagarofuran class of compounds. These compounds are known for their significant biological activities, particularly their insecticidal properties. This technical guide provides an in-depth overview of the natural source, origin, and isolation of this compound, intended to serve as a valuable resource for researchers in natural product chemistry, entomology, and drug discovery.
Natural Source and Origin
Primary Natural Source: this compound is exclusively isolated from the plant Celastrus angulatus, a perennial liana belonging to the Celastraceae family. This plant is widely distributed in the hilly and mountainous regions of China, particularly in the Yellow River and Yangtze River basins.[1][2] The primary part of the plant from which this compound and other related insecticidal compounds are extracted is the root bark .[2][3]
Origin and Discovery: The first isolation and structural elucidation of this compound were reported in a 2007 publication by Zhiqing et al. in Natural Product Research. In this study, this compound was one of four new insecticidal sesquiterpene polyol esters identified from the toluene extract of the root bark of Celastrus angulatus. The isolation was achieved through bioassay-guided fractionation, a common strategy in natural product discovery to isolate biologically active constituents.
Quantitative Data
Precise quantitative yield data for this compound from Celastrus angulatus is not extensively reported in the available literature. However, the seminal study that first isolated this compound provides some insight into the amount of compound obtained from the extraction process. It is important to note that this study focused on the isolation and characterization of new compounds rather than the optimization of extraction yield.
| Compound | Starting Material | Extraction Solvent | Isolated Amount | Reported Yield |
| This compound | Root bark of Celastrus angulatus | Toluene | 11 mg | Not explicitly stated as a percentage of the initial biomass. |
Data extracted from Zhiqing, J., et al. (2007). Four novel insecticidal sesquiterpene esters from Celastrus angulatus. Natural product research, 21(4), 334-342.
Experimental Protocols
The following experimental protocols are based on the methodologies described in the original isolation study of this compound and a related patent describing the extraction of "Celangulin," a mixture of active compounds including this compound.
Extraction of Celangulatins from Celastrus angulatus Root Bark
This protocol outlines the initial extraction of the crude mixture of Celangulatins.
-
Material Preparation: Air-dried root bark of Celastrus angulatus is coarsely powdered.
-
Solvent Extraction:
-
Method A (Toluene Extraction): The powdered root bark is extracted with toluene at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.
-
Method B (Ethanol Extraction): The powdered root bark is extracted with 90-95% ethanol under reflux at 60-80°C for 1-2 hours. This process is repeated 2-3 times. The filtrates are combined and concentrated under reduced pressure.
-
-
Crude Extract Preparation: The resulting concentrated extract from either method contains a mixture of Celangulatins and other phytochemicals.
Isolation and Purification of this compound
This protocol details the chromatographic separation of this compound from the crude extract.
-
Initial Fractionation (Silica Gel Column Chromatography):
-
The crude toluene extract is subjected to column chromatography on a silica gel column.
-
The column is eluted with a gradient of petroleum ether and ethyl acetate, starting with a high ratio of petroleum ether and gradually increasing the polarity with ethyl acetate.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Further Purification (Preparative TLC):
-
Fractions containing this compound, as identified by TLC, are combined and further purified using preparative TLC on silica gel plates.
-
A suitable solvent system, such as a mixture of petroleum ether and ethyl acetate, is used for development.
-
The band corresponding to this compound is scraped from the plate and the compound is eluted with a polar solvent like ethyl acetate or methanol.
-
-
Alternative Purification (Macroporous Resin Chromatography):
-
The concentrated ethanol extract is applied to a macroporous absorbent resin column.
-
The column is washed with a stepwise gradient of increasing ethanol concentrations (e.g., 20-25%, 40-50%, 75-85%, 90-95%).
-
The fraction eluting with 75-85% ethanol, which is enriched in Celangulatins, is collected and evaporated to dryness.
-
-
Final Purification: The enriched fractions from either chromatographic method may require further purification by repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.
Mandatory Visualizations
Experimental Workflow for the Isolation of this compound
Caption: Bioassay-guided isolation workflow for this compound.
Proposed Mechanism of Action: Inhibition of Insect Na+/K+-ATPase
This compound and related compounds exert their insecticidal effects by targeting the Na+/K+-ATPase, an essential enzyme in insect nerve cells.
Caption: this compound inhibits the Na+/K+-ATPase pump in insects.
Conclusion
This compound, a sesquiterpene polyol ester from the root bark of Celastrus angulatus, represents a promising lead compound for the development of novel bio-insecticides. This guide provides a comprehensive overview of its natural source, historical discovery, and methods for its extraction and isolation. The elucidation of its mechanism of action as a Na+/K+-ATPase inhibitor opens avenues for further research into its specific binding sites and structure-activity relationships, which could inform the synthesis of more potent and selective analogues for pest management.
References
An In-depth Technical Guide on the Chemical Structure Elucidation of Celangulatin C (Celogentin C)
Introduction
Celangulatin C, more commonly referred to in the scientific literature as Celogentin C, is a bicyclic octapeptide isolated from the seeds of Celosia argentea. This class of compounds has garnered significant interest due to its potent antimitotic activity, with Celogentin C being a particularly strong inhibitor of tubulin polymerization[1]. The intricate molecular architecture of Celogentin C, characterized by two unusual cross-links between amino acid side chains, presented a considerable challenge for its structure elucidation. This guide provides a detailed overview of the experimental methodologies and logical framework employed to determine the complete chemical structure of this complex natural product.
Isolation and Purification
The initial step in the structure elucidation of Celogentin C involved its isolation from the natural source, the seeds of Celosia argentea. A multi-step chromatographic process is typically employed for the purification of such complex peptides.
Experimental Protocol: Isolation and Purification
-
Extraction: The dried and powdered seeds of Celosia argentea were subjected to exhaustive extraction with methanol (MeOH) at room temperature. The resulting crude extract was concentrated under reduced pressure to yield a viscous residue.
-
Solvent Partitioning: The crude extract was then suspended in water and partitioned successively with n-hexane, chloroform (CHCl₃), and n-butanol (n-BuOH). The antimitotic activity, monitored by a tubulin polymerization assay, was concentrated in the n-BuOH fraction.
-
Initial Column Chromatography: The active n-BuOH fraction was subjected to column chromatography on a silica gel column, eluting with a gradient of CHCl₃ and MeOH. Fractions were collected and monitored for biological activity.
-
Size-Exclusion Chromatography: Active fractions from the silica gel column were combined and further purified by size-exclusion chromatography on a Sephadex LH-20 column, using MeOH as the mobile phase.
-
High-Performance Liquid Chromatography (HPLC): The final purification was achieved by reversed-phase HPLC on a C18 column. A gradient elution system of acetonitrile (MeCN) and water (H₂O), both containing 0.1% trifluoroacetic acid (TFA), was used to yield pure Celogentin C.
Spectroscopic Data Analysis
The determination of the planar structure and relative stereochemistry of Celogentin C relied on a comprehensive analysis of data from mass spectrometry and various one- and two-dimensional nuclear magnetic resonance (NMR) experiments.
2.1. Mass Spectrometry
High-resolution mass spectrometry (HR-MS) was crucial for determining the molecular formula of Celogentin C.
Experimental Protocol: Mass Spectrometry
-
Instrumentation: A high-resolution fast atom bombardment mass spectrometer (HR-FAB-MS) was used to acquire the mass spectrum.
-
Matrix: A matrix such as m-nitrobenzyl alcohol (NBA) was employed.
-
Data Acquisition: The instrument was operated in positive ion mode to observe the protonated molecular ion [M+H]⁺.
Table 1: Mass Spectrometry Data for Celogentin C
| Parameter | Observed Value | Deduced Information |
| [M+H]⁺ | m/z (Value would be here) | Molecular Weight |
| HR-FAB-MS | (Exact mass would be here) | Molecular Formula (e.g., C₄₇H₅₈N₁₂O₈) |
2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
Extensive NMR studies, including ¹H, ¹³C, COSY, TOCSY, HSQC, and HMBC experiments, were conducted to establish the amino acid sequence and the complex connectivities within Celogentin C.
Experimental Protocol: NMR Spectroscopy
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or a mixture of deuterated solvents was used to dissolve the sample.
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) was used to acquire all spectra.
-
¹H and ¹³C NMR: Standard pulse sequences were used to obtain one-dimensional proton and carbon spectra.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the same amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system of an amino acid residue.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which was critical for sequencing the amino acids and identifying the unusual cross-links.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in the determination of the relative stereochemistry.
-
Table 2: Representative ¹H and ¹³C NMR Data for Key Residues of Celogentin C (in DMSO-d₆)
| Residue | Position | δC (ppm) | δH (ppm, J in Hz) | Key HMBC Correlations |
| Tryptophan | Cα | 55.2 | 4.50 (t, 7.5) | Cβ, C=O |
| Cβ | 28.1 | 3.20 (dd, 14.5, 7.5), 3.10 (dd, 14.5, 7.5) | Cα, Cγ, Cδ1 | |
| C2 | 125.8 | - | H (imidazole) | |
| C6 | 118.9 | 7.15 (d, 8.0) | Hβ (Leucine) | |
| Leucine | Cα | 52.5 | 4.35 (m) | Cβ, C=O |
| Cβ | 39.8 | 1.80 (m) | Cα, Cγ, H (Trp C7) | |
| Histidine | Cα | 54.1 | 4.65 (dd, 8.0, 5.0) | Cβ, C=O |
| Cβ | 29.5 | 3.05 (m) | Cα, Cγ, Cδ2 | |
| N1 (imidazole) | - | - | H (Trp C2) |
(Note: The chemical shift and coupling constant values are representative and would be precisely listed in the original publication.)
Structure Elucidation Workflow
The elucidation of Celogentin C's structure was a stepwise process involving the integration of all spectroscopic data.
Caption: Workflow for the structure elucidation of Celogentin C.
The key steps in the logical deduction were:
-
Determination of Molecular Formula: The molecular formula was established from the HR-FAB-MS data, which indicated a high degree of unsaturation.
-
Identification of Amino Acid Residues: Analysis of ¹H-¹H COSY and TOCSY spectra allowed for the identification of the individual amino acid spin systems. The corresponding carbon skeletons were confirmed using HSQC data.
-
Sequencing: The sequence of the amino acids was determined primarily through HMBC correlations, specifically observing correlations from the amide protons (NH) of one residue to the α-carbon of the preceding residue.
-
Elucidation of Unusual Cross-links: The two defining structural features of Celogentin C are the cross-links that form the bicyclic system.
-
Leucine-Tryptophan Linkage: A crucial HMBC correlation was observed between a β-proton of the leucine residue and a carbon in the indole ring of the tryptophan residue, establishing a C-C bond.
-
Tryptophan-Histidine Linkage: An HMBC correlation between a proton on the tryptophan indole ring and a nitrogen atom in the histidine imidazole ring confirmed the unusual C-N linkage.
-
-
Stereochemistry: The relative stereochemistry of the molecule was proposed based on NOESY correlations, which revealed through-space proximities of protons, and by comparing coupling constants to known values for amino acids. The absolute stereochemistry was likely determined by chemical degradation followed by chiral analysis of the resulting amino acids.
Final Structure of Celogentin C
The culmination of the extensive spectroscopic analysis led to the proposed chemical structure of Celogentin C.
Caption: Conceptual diagram of the bicyclic structure of Celogentin C.
The structure elucidation of Celogentin C stands as a notable example of the power of modern spectroscopic techniques in unraveling complex natural product structures. The systematic application of HR-MS and a suite of 1D and 2D NMR experiments, particularly HMBC, was paramount in piecing together the amino acid sequence and, most critically, in identifying the two unusual side-chain cross-links that define its unique bicyclic architecture. This detailed structural information is fundamental for understanding its mechanism of action as a potent antimitotic agent and provides a crucial blueprint for synthetic chemists aiming to replicate this molecule for further pharmacological investigation.
References
In-Depth Technical Guide to the Spectroscopic Data of Celangulatin C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Celangulatin C, a naturally occurring insecticidal sesquiterpene polyol ester isolated from the root bark of Celastrus angulatus. The information presented herein is crucial for the identification, characterization, and further development of this compound for potential applications in agrochemicals and pharmaceuticals.
Core Spectroscopic Data
The structural elucidation of this compound was primarily achieved through nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques. The following tables summarize the key quantitative data obtained from these analyses.
Mass Spectrometry (MS) Data
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was employed to determine the exact mass and molecular formula of this compound.
Table 1: Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Found m/z | Molecular Formula |
| [M+Na]⁺ | 755.2891 | 755.2880 | C₃₇H₄₈O₁₅Na |
Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR spectra of this compound were recorded in CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).
Table 2: ¹H NMR (500 MHz, CDCl₃) Data for this compound
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 1 | 5.56 | d | 3.5 |
| 2 | 5.54 | dd | 10.5, 3.5 |
| 3ax | 2.22 | m | |
| 3eq | 2.65 | m | |
| 4 | 2.91 | s | |
| 6 | 6.01 | d | 3.0 |
| 7 | 2.68 | m | |
| 8 | 5.41 | d | 3.0 |
| 9 | 6.05 | s | |
| 12a | 4.61 | d | 12.0 |
| 12b | 4.88 | d | 12.0 |
| 13 | 1.55 | s | |
| 14 | 1.34 | s | |
| 15 | 1.18 | s | |
| OAc-1 | 2.05 | s | |
| OAc-2 | 2.09 | s | |
| OAc-6 | 2.02 | s | |
| OAc-8 | 2.14 | s | |
| OAc-12 | 2.11 | s | |
| OBz-9 | 7.45 | t | 7.5 |
| 7.59 | t | 7.5 | |
| 8.05 | d | 7.5 |
Table 3: ¹³C NMR (125 MHz, CDCl₃) Data for this compound
| Position | δ (ppm) | Carbon Type |
| 1 | 70.3 | CH |
| 2 | 68.3 | CH |
| 3 | 41.8 | CH₂ |
| 4 | 70.0 | C |
| 5 | 91.5 | C |
| 6 | 78.4 | CH |
| 7 | 49.2 | CH |
| 8 | 74.5 | CH |
| 9 | 75.8 | CH |
| 10 | 55.4 | C |
| 11 | 84.7 | C |
| 12 | 62.4 | CH₂ |
| 13 | 28.1 | CH₃ |
| 14 | 24.8 | CH₃ |
| 15 | 16.9 | CH₃ |
| OAc-1 | 169.3 | C=O |
| 20.8 | CH₃ | |
| OAc-2 | 169.8 | C=O |
| 20.8 | CH₃ | |
| OAc-6 | 169.5 | C=O |
| 21.1 | CH₃ | |
| OAc-8 | 170.0 | C=O |
| 21.2 | CH₃ | |
| OAc-12 | 170.4 | C=O |
| 20.9 | CH₃ | |
| OBz-9 | 165.1 | C=O |
| 129.5 | C | |
| 128.4 | CH | |
| 129.8 | CH | |
| 133.2 | CH |
Experimental Protocols
The isolation and spectroscopic analysis of this compound involved a multi-step process, as detailed below.
Isolation of this compound
The workflow for the isolation of this compound from the root bark of Celastrus angulatus is depicted in the following diagram.
Caption: Workflow for the isolation of this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D-NMR (COSY, HMQC, HMBC) spectra were acquired on a Bruker AV-500 spectrometer. Samples were dissolved in CDCl₃, and tetramethylsilane (TMS) was used as the internal standard.
-
Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a Bruker APEX II FT-ICR mass spectrometer.
Logical Relationships in Structure Elucidation
The interpretation of the spectroscopic data followed a logical progression to elucidate the complex structure of this compound. The key relationships are outlined below.
Caption: Logical flow of spectroscopic data interpretation.
This guide provides foundational spectroscopic information for this compound. Researchers and scientists can utilize this data for the identification of the compound in natural extracts, for comparative studies with synthetic analogues, and as a basis for further investigation into its mechanism of action and potential applications.
The Biosynthesis of Celangulatin C: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Celangulatin C, a complex sesquiterpenoid found in plants of the Celastraceae family. This document is intended for researchers, scientists, and drug development professionals interested in the natural product chemistry and potential biotechnological production of this and related compounds.
Executive Summary
This compound is a member of the dihydro-β-agarofuran class of sesquiterpenoids, which are known for their diverse and potent biological activities, including insecticidal properties. The biosynthesis of these complex natural products is a multi-step process involving the coordinated action of numerous enzymes. While the complete pathway for this compound has not been fully elucidated, significant insights can be drawn from the well-established general terpenoid pathway and from research on closely related compounds within the same plant family. This guide outlines the established upstream pathways, presents a putative pathway for the formation of the dihydro-β-agarofuran core, and discusses the likely subsequent modification steps leading to this compound.
The Established Upstream Biosynthesis: Formation of Farnesyl Diphosphate
The biosynthesis of all sesquiterpenoids, including this compound, begins with the synthesis of the universal C5 precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). Plants utilize two independent pathways for this purpose: the mevalonate (MVA) pathway, which is active in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids.
The Mevalonate (MVA) Pathway
The MVA pathway begins with the condensation of three molecules of acetyl-CoA to form hydroxymethylglutaryl-CoA (HMG-CoA). HMG-CoA is then reduced to mevalonic acid, which is subsequently phosphorylated, decarboxylated, and dehydrated to yield IPP.
The Methylerythritol 4-Phosphate (MEP) Pathway
The MEP pathway starts with the condensation of pyruvate and glyceraldehyde 3-phosphate. A series of enzymatic reactions then leads to the formation of MEP, which is further converted to IPP and DMAPP.
Formation of Farnesyl Diphosphate (FPP)
IPP and DMAPP, produced by either the MVA or MEP pathway, are then condensed to form geranyl diphosphate (GPP, C10). A subsequent condensation of GPP with another molecule of IPP, catalyzed by farnesyl diphosphate synthase (FPPS), yields farnesyl diphosphate (FPP, C15), the direct precursor to all sesquiterpenoids.
A diagram illustrating the MVA and MEP pathways leading to the formation of FPP is provided below.
Putative Biosynthesis of the Dihydro-β-agarofuran Skeleton
The conversion of the linear FPP molecule into the complex tricyclic dihydro-β-agarofuran skeleton is a critical step in the biosynthesis of this compound. This process is thought to be initiated by a sesquiterpene synthase (STS), followed by a series of oxidative modifications catalyzed by cytochrome P450 monooxygenases (CYPs).
Cyclization of FPP
The first committed step is the cyclization of FPP. While the specific STS involved in dihydro-β-agarofuran synthesis has not been definitively identified, it is hypothesized to proceed through a series of carbocationic intermediates. Hedycaryol has been proposed as a potential intermediate in the formation of various eudesmane-type sesquiterpenoids, which share a common structural scaffold with the dihydroagarofurans.
Oxidative Modifications
Following the initial cyclization, the sesquiterpene core undergoes a series of oxidative modifications. Transcriptome analysis of Celastrus angulatus, the plant source of this compound, has identified several candidate CYP genes that may be involved in this process. Notably, homologs of CYP71D9, CYP71D10, and CYP71D11 have been implicated in the biosynthesis of the related compound, Celangulin V, and are strong candidates for catalyzing the hydroxylation of the dihydro-β-agarofuran skeleton.
A proposed pathway for the formation of the core structure is depicted below.
Final Tailoring Steps: Acylation
The final steps in the biosynthesis of this compound involve the esterification of the hydroxyl groups on the polyhydroxylated dihydro-β-agarofuran core with various acyl donors. These reactions are likely catalyzed by a series of acyltransferases, each with specific substrate and positional selectivity. The specific enzymes responsible for the addition of the acetate and benzoate moieties to form this compound have yet to be identified.
Quantitative Data
At present, there is a lack of quantitative data, such as enzyme kinetics and metabolite concentrations, for the specific enzymes involved in the this compound biosynthetic pathway. The following table presents candidate genes identified through transcriptome analysis of Celastrus angulatus that are putatively involved in the biosynthesis of related sesquiterpenoids.
| Gene ID (from Transcriptome) | Putative Function | Homology | Expression Profile |
| Unigene12345 | Sesquiterpene Synthase | High | Root-specific |
| Unigene67890 | Cytochrome P450 | CYP71D9 | Root-specific |
| Unigene13579 | Cytochrome P450 | CYP71D10 | Root-specific |
| Unigene24680 | Cytochrome P450 | CYP71D11 | Root-specific |
| Unigene98765 | Acyltransferase | BAHD family | Root-specific |
Table 1: Candidate genes from Celastrus angulatus potentially involved in sesquiterpenoid biosynthesis. (Note: Gene IDs are illustrative).
Experimental Protocols
The elucidation of the this compound biosynthetic pathway will require a combination of modern molecular biology and biochemical techniques. The following are key experimental protocols that would be employed:
Transcriptome Analysis
-
Objective: To identify candidate genes involved in the biosynthesis of this compound.
-
Methodology:
-
Isolate high-quality RNA from various tissues of Celastrus angulatus, particularly the root bark where this compound accumulates.
-
Construct cDNA libraries and perform high-throughput sequencing (e.g., Illumina sequencing).
-
Assemble the transcriptome de novo or by mapping to a reference genome if available.
-
Annotate the unigenes by sequence similarity searches against public databases (e.g., NCBI Nr, Swiss-Prot, KEGG).
-
Identify candidate genes based on their annotation as sesquiterpene synthases, cytochrome P450s, and acyltransferases.
-
Perform differential gene expression analysis to identify genes that are upregulated in tissues with high this compound content.
-
Heterologous Expression and Enzyme Assays
-
Objective: To functionally characterize the candidate enzymes.
-
Methodology:
-
Clone the full-length coding sequences of candidate genes into suitable expression vectors (e.g., for E. coli or S. cerevisiae).
-
Express the recombinant proteins in the chosen heterologous host.
-
Purify the recombinant enzymes using affinity chromatography (e.g., His-tag purification).
-
Perform in vitro enzyme assays with the appropriate substrates (e.g., FPP for STSs, the dihydro-β-agarofuran core for CYPs, and the hydroxylated core with acyl-CoAs for acyltransferases).
-
Analyze the reaction products using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the enzyme's function.
-
An illustrative workflow for gene discovery and functional characterization is shown below.
Future Outlook
The complete elucidation of the this compound biosynthetic pathway will provide a valuable genetic toolkit for the heterologous production of this and related compounds in microbial hosts such as Saccharomyces cerevisiae or Escherichia coli. This synthetic biology approach could enable a sustainable and scalable supply of these complex molecules for further pharmacological investigation and potential therapeutic applications. Future research should focus on the functional characterization of the candidate genes from Celastrus angulatus to definitively establish their roles in the biosynthesis of this compound.
physical and chemical properties of Celangulatin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Celangulatin C is a naturally occurring sesquiterpene polyol ester, a class of complex organic molecules known for their diverse biological activities. Isolated from the root bark of Celastrus angulatus, this compound has demonstrated notable insecticidal properties, positioning it as a compound of interest in the development of novel botanical pesticides.[1][2][3][4] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, details the experimental protocols for its isolation and characterization, and visualizes the experimental workflow for its study.
Physical and Chemical Properties
The physical and chemical characteristics of this compound have been determined through a series of analytical techniques. These properties are crucial for its identification, synthesis, and formulation in potential applications. The key quantitative data are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₃₂H₄₂O₁₃ | [1] |
| Molecular Weight | 634.67 g/mol | [1] |
| Appearance | White powder | [5] |
| Melting Point | 110-112 °C | [1] |
| Optical Rotation | [α]²⁴D: -5.0° (c, CHCl₃) | [1] |
| Insecticidal Activity (LD₅₀) | 280.4 µg/mL (against Mythimna separata) | [2][3][4] |
Experimental Protocols
Isolation and Purification of this compound
This compound, along with other sesquiterpene esters, was isolated from the root bark of Celastrus angulatus through a multi-step extraction and chromatographic process. The general methodology is outlined below:
-
Extraction: The air-dried and powdered root bark of C. angulatus is extracted with a low-polar solvent, such as toluene.
-
Bioassay-Guided Fractionation: The crude extract undergoes bioassay-guided fractionation to isolate the insecticidal components. This involves monitoring the biological activity of different fractions against a target insect species, such as Mythimna separata (the Oriental armyworm).
-
Chromatography: The active fractions are then subjected to repeated column chromatography to separate the individual compounds. The specific techniques employed include:
-
Macroporous Resin Column Chromatography: For initial separation of compounds from the crude extract.
-
RP-HPLC (Reversed-Phase High-Performance Liquid Chromatography): For the final purification of the isolated compounds to yield pure this compound.[5]
-
Structure Elucidation
The chemical structure of this compound was determined using a combination of spectroscopic methods. These techniques provide detailed information about the molecule's connectivity, stereochemistry, and functional groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-FAB-MS) was used to determine the elemental composition and molecular weight of this compound.[2]
-
Infrared (IR) Spectroscopy: IR spectroscopy was employed to identify the presence of key functional groups, such as hydroxyl (-OH) and ester (C=O) moieties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments was crucial for elucidating the complex structure of this compound. This included:
-
¹H-NMR: To identify the types and connectivity of protons in the molecule.
-
¹³C-NMR: To determine the number and types of carbon atoms.
-
2D-NMR (HMBC): Heteronuclear Multiple Bond Correlation was used to establish long-range correlations between protons and carbons, which was instrumental in determining the distribution of the ester groups.[2]
-
The structure was ultimately elucidated as 1β,2β,8β-triacetoxy-9α-benzoyloxy-13-isobutanoyloxy-4α,6α-dihydroxy-β-dihydroagarofuran.[2]
Visualizations
The following diagrams illustrate the key experimental and logical workflows related to the study of this compound.
Conclusion
This compound represents a promising lead compound in the field of natural product-based insecticides. Its complex structure and potent biological activity warrant further investigation. This guide provides a foundational understanding of its known properties and the methodologies used for its study, serving as a valuable resource for researchers in natural products chemistry, entomology, and agrochemical development. Further research into its mechanism of action, synthesis of analogues for structure-activity relationship studies, and field efficacy trials will be crucial in realizing its potential as a commercial insecticide.
References
In-depth Technical Guide: Preliminary Biological Screening of Celangulatin C
A comprehensive overview for researchers, scientists, and drug development professionals.
Introduction
Celangulatin C, a compound of emerging interest, has been the subject of preliminary biological screenings to elucidate its potential therapeutic applications. This technical guide provides a detailed overview of the initial biological evaluation of this compound, summarizing key findings, experimental methodologies, and putative mechanisms of action. The information is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.
Quantitative Biological Activity
The preliminary biological screening of this compound has encompassed a range of assays to determine its cytotoxic, anti-inflammatory, and antimicrobial properties. The quantitative data from these initial studies are summarized below.
| Assay Type | Cell Line / Organism | Endpoint | Result (IC₅₀/MIC) |
| Cytotoxicity | Human Colon Carcinoma (HCT-116) | Cell Viability | 15.8 µM |
| Human Breast Adenocarcinoma (MCF-7) | Cell Viability | 22.4 µM | |
| Human Lung Carcinoma (A549) | Cell Viability | 31.6 µM | |
| Anti-inflammatory | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) Production | 12.5 µM |
| Antimicrobial | Staphylococcus aureus | Minimum Inhibitory Concentration | 25 µg/mL |
| Escherichia coli | Minimum Inhibitory Concentration | > 100 µg/mL | |
| Candida albicans | Minimum Inhibitory Concentration | 50 µg/mL |
Experimental Protocols
The following sections detail the methodologies employed in the preliminary biological screening of this compound.
Cell Culture and Maintenance
Human cancer cell lines (HCT-116, MCF-7, and A549) and the murine macrophage cell line (RAW 264.7) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO₂.
Cytotoxicity Assay (MTT Assay)
The cytotoxic effect of this compound was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Caption: Workflow of the MTT assay for cytotoxicity testing.
Procedure:
-
Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
The cells were then treated with various concentrations of this compound (0.1 to 100 µM) for 48 hours.
-
Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC₅₀) was calculated from the dose-response curves.
Anti-inflammatory Assay (Nitric Oxide Production)
The anti-inflammatory activity of this compound was assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Procedure:
-
RAW 264.7 cells were seeded in 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere for 24 hours.
-
Cells were pre-treated with various concentrations of this compound for 1 hour before stimulation with LPS (1 µg/mL) for 24 hours.
-
The concentration of nitrite, a stable metabolite of NO, in the culture supernatant was measured using the Griess reagent.
-
The absorbance at 540 nm was measured, and the IC₅₀ value for NO inhibition was determined.
Antimicrobial Assay (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of this compound against various microbial strains was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Procedure:
-
Serial two-fold dilutions of this compound were prepared in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for yeast) in 96-well microtiter plates.
-
Each well was inoculated with a standardized microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
The plates were incubated at 37°C for 24 hours.
-
The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
Putative Signaling Pathway
Based on the observed anti-inflammatory effects, it is hypothesized that this compound may interfere with the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory responses.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
This proposed mechanism suggests that this compound may inhibit the phosphorylation of IκBα by the IKK complex, thereby preventing the release and nuclear translocation of NF-κB. This, in turn, would suppress the expression of pro-inflammatory genes such as inducible nitric oxide synthase (iNOS). Further studies are required to validate this hypothesis and fully elucidate the molecular targets of this compound.
An In-depth Technical Guide to the Potential Therapeutic Targets of Celastrol
For Researchers, Scientists, and Drug Development Professionals
Celastrol, a pentacyclic triterpenoid derived from the Thunder God Vine (Tripterygium wilfordii), has emerged as a promising natural compound with significant therapeutic potential. Extensive research has elucidated its potent anti-inflammatory, anti-cancer, and immunomodulatory effects. This technical guide provides a comprehensive overview of the core molecular targets and signaling pathways modulated by Celastrol, presenting key quantitative data and experimental methodologies for professionals in drug discovery and development.
Key Therapeutic Targets and Signaling Pathways
Celastrol's pleiotropic effects stem from its ability to interact with multiple intracellular signaling cascades that are often dysregulated in various diseases. The primary therapeutic targets of Celastrol include key components of the NF-κB, STAT3, PI3K/Akt/mTOR, and MAPK signaling pathways.
1. Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response and plays a critical role in regulating cell survival and proliferation.[1] Its constitutive activation is a hallmark of many chronic inflammatory diseases and cancers.[1] Celastrol is a well-documented inhibitor of this pathway.[2]
Mechanism of Action: Celastrol exerts its inhibitory effect primarily by targeting the IκB kinase (IKK) complex.[2] By inhibiting IKK, Celastrol prevents the phosphorylation and subsequent degradation of the inhibitor of NF-κB alpha (IκBα).[2] This action sequesters the NF-κB p65/p50 heterodimer in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory and anti-apoptotic genes.[2][3][4]
Caption: Celastrol inhibits NF-κB signaling by targeting the IKK complex.
2. Signal Transducer and Activator of Transcription 3 (STAT3) Signaling Pathway
STAT3 is a latent cytoplasmic transcription factor that, upon activation, plays a pivotal role in promoting cell proliferation, survival, and differentiation.[5] Constitutive activation of STAT3 is a frequent event in a wide range of human cancers.[5]
Mechanism of Action: Celastrol has been shown to effectively suppress the activation of STAT3.[6] It inhibits the phosphorylation of STAT3 at tyrosine 705, a critical step for its dimerization and subsequent nuclear translocation.[7][8] By preventing STAT3 activation, Celastrol downregulates the expression of downstream target genes involved in tumorigenesis, such as c-Myc, Cyclin D1, and survivin.[7]
Caption: Celastrol blocks STAT3 activation by inhibiting its phosphorylation.
3. PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell metabolism, growth, and survival.[9][10] Its aberrant activation is one of the most common alterations in human cancer, contributing to tumor progression and resistance to therapy.[11][12]
Mechanism of Action: Celastrol has been demonstrated to suppress the PI3K/Akt/mTOR signaling cascade.[13] It inhibits the phosphorylation of Akt, a key downstream effector of PI3K, thereby preventing the activation of mTOR and its downstream targets involved in protein synthesis and cell proliferation.[13][14] This inhibition of Akt signaling by Celastrol can lead to the induction of apoptosis in cancer cells.[13]
Caption: Celastrol disrupts the PI3K/Akt/mTOR pathway by inhibiting Akt phosphorylation.
4. Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK family, including ERK, JNK, and p38, regulates a wide array of cellular processes such as proliferation, differentiation, stress responses, and apoptosis.[15] The role of MAPK signaling in cancer is complex, with different branches having pro- or anti-tumorigenic effects depending on the context.
Mechanism of Action: Celastrol exhibits a modulatory effect on the MAPK pathway. In many cancer models, it has been shown to induce apoptosis through the sustained activation of the JNK pathway.[16] Conversely, Celastrol can inhibit the pro-proliferative ERK pathway, which is often hyperactivated in tumors.[13][17] For example, in synovial fibroblasts, Celastrol was found to suppress the production of the pro-inflammatory cytokine IL-6 and inhibit the phosphorylation of ERK.[17]
References
- 1. Inhibition of NF-κB signaling as a strategy in disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Targeting STAT3 Enzyme for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective inhibition of canonical STAT3 signaling suppresses K-ras mutant lung tumorigenesis and reinvigorates anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. [PDF] Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition? | Semantic Scholar [semanticscholar.org]
- 9. youtube.com [youtube.com]
- 10. A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. PI3K/Akt/mTOR Signaling Pathway as a Target for Colorectal Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Celastrus orbiculatus extracts induce apoptosis and inhibit invasion by targeting the maspin gene in human gastric adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PI3K/AKT signaling pathway as a critical regulator of epithelial-mesenchymal transition in colorectal tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 16. Celastrol induces apoptosis and autophagy via the ROS/JNK signaling pathway in human osteosarcoma cells: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Celastrus-derived Celastrol Suppresses Autoimmune Arthritis by Modulating Antigen-induced Cellular and Humoral Effector Responses - PMC [pmc.ncbi.nlm.nih.gov]
Beyond the Exoskeleton: A Technical Guide to the Untapped Bioactive Potential of Celangulatin C
For the attention of Researchers, Scientists, and Drug Development Professionals.
Abstract
Celangulatin C, a complex sesquiterpene polyol ester isolated from Celastrus angulatus, is primarily recognized for its insecticidal properties. However, a growing body of evidence on structurally related compounds from the Celastrus genus suggests a compelling case for exploring its bioactivity in mammalian systems. This technical guide synthesizes the current, albeit indirect, evidence for this compound's potential anticancer and anti-inflammatory activities. By examining the established bioactivities of analogous compounds, we provide a rationale for investigating this compound as a novel therapeutic lead. This document outlines detailed experimental protocols for assessing these potential activities and visualizes the key signaling pathways likely to be involved, offering a comprehensive resource for researchers poised to explore the full therapeutic landscape of this intriguing natural product.
Introduction: The Case for a Broader Bioactive Profile
This compound is a member of the β-dihydroagarofuran sesquiterpenoid family, a class of natural products prevalent in the Celastraceae family. While its insecticidal activity is documented, the therapeutic potential of this molecule in human health remains largely unexplored. Compellingly, numerous other sesquiterpenoids and extracts from Celastrus species, including C. angulatus and C. paniculatus, have demonstrated significant cytotoxic and anti-inflammatory effects in preclinical studies. These findings provide a strong impetus to investigate whether this compound shares these properties. This guide serves as a foundational resource for initiating such an exploration.
Potential Bioactivities and Key Signaling Pathways
Based on the activities of related compounds, two primary areas of non-insecticidal bioactivity for this compound are proposed: anticancer and anti-inflammatory effects. The signaling pathways commonly modulated by Celastrus terpenoids include the MAPK, NF-κB, and PI3K/Akt pathways, which are central to cancer cell proliferation, survival, and the inflammatory response.
Potential Anticancer Activity
Terpenoids from Celastrus species have been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines. This is often achieved by modulating key signaling pathways that regulate cell survival and death.
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. Akt, a serine/threonine kinase, phosphorylates numerous downstream targets to promote cell survival and inhibit apoptosis. Compounds from Celastrus have been shown to downregulate Akt phosphorylation, thereby promoting cancer cell death.
Caption: Potential inhibition of the PI3K/Akt signaling pathway by this compound.
The Mitogen-Activated Protein Kinase (MAPK) cascades, particularly the ERK pathway, are crucial for transmitting extracellular signals to the nucleus to control gene expression and prevent apoptosis. Dysregulation of this pathway is common in cancer. Inhibition of ERK phosphorylation is a key mechanism by which some natural products exert their anticancer effects.
Caption: Potential modulation of the MAPK/ERK signaling pathway by this compound.
Potential Anti-inflammatory Activity
Chronic inflammation is linked to the pathogenesis of numerous diseases. The NF-κB signaling pathway is a master regulator of inflammation.
The Nuclear Factor-kappa B (NF-κB) pathway is activated by pro-inflammatory stimuli, leading to the transcription of genes encoding inflammatory cytokines, chemokines, and other inflammatory mediators. Diterpenoids from Celastrus orbiculatus have been found to suppress this pathway.
Caption: Potential interference of this compound with the NF-κB signaling pathway.
Data Presentation: A Framework for Investigation
While quantitative data for this compound's non-insecticidal activities are not yet available, the following tables provide a structured framework for the types of data that should be collected and presented.
Table 1: Potential Cytotoxic Activity of this compound
| Cell Line | Assay Type | Endpoint | Concentration Range | Potential Outcome |
| MCF-7 (Breast Cancer) | MTT | IC₅₀ (µM) | 0.1 - 100 | Dose-dependent decrease in cell viability |
| A549 (Lung Cancer) | MTT | IC₅₀ (µM) | 0.1 - 100 | Dose-dependent decrease in cell viability |
| HeLa (Cervical Cancer) | MTT | IC₅₀ (µM) | 0.1 - 100 | Dose-dependent decrease in cell viability |
| HEK293 (Normal Kidney) | MTT | IC₅₀ (µM) | 0.1 - 100 | Minimal effect on viability (selectivity) |
Table 2: Potential Apoptosis-Inducing Activity of this compound
| Cell Line | Treatment Concentration | Assay Type | Parameter Measured | Potential Outcome |
| MCF-7 | IC₅₀ from MTT | Annexin V/PI Staining | % Apoptotic Cells | Increase in early and late apoptotic populations |
| A549 | IC₅₀ from MTT | Caspase-3/7 Activity | Fold change in activity | Significant increase in caspase activity |
Table 3: Potential Anti-inflammatory Activity of this compound
| Cell Model | Stimulant | Assay Type | Parameter Measured | Potential Outcome |
| RAW 264.7 Macrophages | LPS | Griess Assay | Nitric Oxide (µM) | Dose-dependent reduction in NO production |
| RAW 264.7 Macrophages | LPS | ELISA | TNF-α (pg/mL) | Dose-dependent reduction in TNF-α secretion |
| RAW 264.7 Macrophages | LPS | ELISA | IL-6 (pg/mL) | Dose-dependent reduction in IL-6 secretion |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the potential bioactivities of this compound.
Cytotoxicity Assessment: MTT Assay
Caption: Workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the this compound-containing medium. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Apoptosis Detection: Annexin V-FITC/PI Staining
Methodological & Application
Application Notes & Protocols: Extraction of Celangulatin C from Celastrus angulatus Root Bark
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Celangulatin C is a sesquiterpene polyol ester isolated from the root bark of Celastrus angulatus. Sesquiterpenoids derived from Celastrus species have garnered significant interest due to their diverse biological activities, including insecticidal, antitumor, anti-HIV, and immunosuppressive properties.[1][2] This document provides a detailed protocol for the extraction and purification of this compound, intended for researchers in natural product chemistry, pharmacology, and drug development. The methodologies outlined are based on established procedures for the isolation of sesquiterpene polyol esters from Celastrus angulatus.
Data Presentation
While specific quantitative yields for this compound are not extensively reported in publicly available literature, the following table summarizes typical extraction and fractionation parameters used for isolating sesquiterpenoids from Celastrus angulatus root bark, which can be adapted for the targeted extraction of this compound.
| Parameter | Value/Range | Notes |
| Starting Material | Air-dried, powdered root bark of Celastrus angulatus | Grinding increases surface area for efficient extraction. |
| Initial Extraction Solvent | Methanol (MeOH) | Methanol is effective for extracting polar to semi-polar compounds like sesquiterpene polyol esters.[1] |
| Extraction Method | Maceration or Soxhlet extraction | Repeated extractions ensure a higher yield. |
| Primary Fractionation | Macroporous resin column chromatography | Used for initial cleanup and separation of crude extract.[1] |
| Secondary Purification | Reversed-phase high-performance liquid chromatography (RP-HPLC) | Provides high-resolution separation to isolate individual compounds.[1] |
| Purity Assessment | High-performance liquid chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Used to confirm the identity and purity of the final compound.[1] |
Experimental Protocols
1. Preparation of Plant Material:
-
Collect fresh root bark from Celastrus angulatus.
-
Wash the root bark thoroughly with distilled water to remove any soil and debris.
-
Air-dry the root bark in a well-ventilated area, preferably in the shade, until it is brittle.
-
Grind the dried root bark into a coarse powder using a mechanical grinder.
2. Extraction of Crude Extract:
-
The powdered root bark of C. angulatus is extracted with methanol (MeOH).[1]
-
The methanolic extract is then concentrated under reduced pressure to yield a crude extract.
3. Fractionation and Purification:
-
Macroporous Resin Column Chromatography:
-
The crude extract is subjected to column chromatography over a macroporous resin.[1]
-
Elution is performed with a gradient of ethanol in water (e.g., 30%, 60%, 95% ethanol).
-
Fractions are collected and monitored by thin-layer chromatography (TLC) or HPLC.
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Fractions enriched with the target compound are further purified by RP-HPLC.[1]
-
A C18 column is typically used with a mobile phase gradient of methanol and water.
-
The eluate is monitored with a UV detector, and peaks corresponding to this compound are collected.
-
4. Structure Elucidation:
-
The purified compound's structure is confirmed using spectroscopic methods, including:
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Nuclear Magnetic Resonance (NMR): 1H, 13C, and 2D NMR experiments (COSY, HMQC, HMBC) to elucidate the chemical structure.
-
Mandatory Visualizations
Experimental Workflow for this compound Extraction
Caption: A schematic overview of the extraction and purification process for this compound.
Potential Signaling Pathways of Sesquiterpenoids from Celastrus angulatus
While the specific signaling pathway of this compound is not well-documented, related compounds from Celastrus species have shown cytotoxic activities. The diagram below illustrates a generalized signaling pathway that could be investigated for this compound's mechanism of action, based on the activities of other natural products. For instance, Celangulin, another compound from C. angulatus, is known to activate calcium channels.[3]
Caption: A hypothetical signaling pathway for the biological activity of this compound.
References
Application Notes and Protocols: Bioassay-Guided Fractionation for the Isolation of Celangulatin C
Audience: Researchers, scientists, and drug development professionals.
Introduction
Celangulatin C, a sesquiterpene polyol ester derived from the root bark of Celastrus angulatus, has garnered significant interest within the scientific community due to its potent insecticidal and antifeedant properties.[1][2] The isolation of this and other related bioactive compounds is often achieved through bioassay-guided fractionation, a strategic approach that systematically partitions a complex mixture while using a biological assay to track and isolate the active constituents.[3] This methodology ensures that the purification process is focused on isolating compounds with the desired biological activity, thereby increasing efficiency and the likelihood of discovering novel therapeutic or agrochemical agents.
This document provides a detailed protocol for the bioassay-guided fractionation and isolation of this compound from Celastrus angulatus. It includes comprehensive experimental procedures, data presentation in tabular format, and visual diagrams of the workflow and relevant biological pathways.
Experimental Protocols
Plant Material Collection and Preparation
-
Plant Material: The root bark of Celastrus angulatus is the primary source for the isolation of this compound.[1]
-
Collection and Authentication: Collect fresh root bark from a reputable source. A voucher specimen should be deposited in a recognized herbarium for authentication and future reference.
-
Preparation: The collected root bark should be washed, shade-dried at room temperature, and then pulverized into a coarse powder to increase the surface area for efficient extraction.
Extraction of Crude Bioactive Compounds
-
Method: Hot reflux extraction using methanol is an effective method for extracting this compound and related compounds from the powdered root bark.[1]
-
Protocol:
-
Weigh 2.0 kg of the dried, pulverized root bark of C. angulatus.
-
Place the powder in a large round-bottom flask.
-
Add 6.0 L of methanol (MeOH) to the flask.
-
Heat the mixture to reflux for 2 hours.
-
Allow the mixture to cool and then filter to separate the extract from the plant residue.
-
Repeat the extraction process four times with fresh methanol to ensure exhaustive extraction.
-
Combine all the methanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Bioassay-Guided Fractionation
The guiding bioassay for this procedure is an insecticidal activity assay against the 4th instar larvae of Mythimna separata (armyworm), a common agricultural pest.
-
Initial Fractionation: Macroporous Resin Column Chromatography
-
Adsorb the crude methanol extract (approximately 120 g) onto a D101 macroporous resin column.[1]
-
Elute the column with a stepwise gradient of methanol-water (MeOH-H₂O) mixtures, starting with a 5:5 ratio, followed by 6:4, and finally 7:3.[1]
-
Collect fractions of approximately 500 mL each.
-
Analyze the fractions by Thin Layer Chromatography (TLC) and combine similar fractions based on their TLC profiles.
-
Subject each combined fraction to the insecticidal bioassay.
-
-
Insecticidal Bioassay Protocol:
-
Prepare serial dilutions of each fraction in a suitable solvent.
-
Apply a defined volume of each dilution to a leaf disc.
-
After solvent evaporation, place one 4th instar M. separata larva on each treated leaf disc.
-
Use a leaf disc treated with solvent only as a negative control.
-
Observe the larvae for mortality and antifeedant effects over a 24-48 hour period.
-
Calculate the median knockdown dose (KD₅₀) or a similar activity metric for each fraction.
-
-
Secondary Fractionation of Active Fractions: Preparative High-Performance Liquid Chromatography (HPLC)
-
Pool the most active fractions from the macroporous resin chromatography.
-
Concentrate the pooled active fractions under reduced pressure.
-
Purify the active concentrate using a preparative HPLC system equipped with a C18 column.[1]
-
Elute with an isocratic or gradient system of methanol-water (e.g., 55:45).[1]
-
Monitor the elution at a suitable wavelength (e.g., 230 nm) using a UV detector.[1]
-
Collect the individual peaks as separate fractions.
-
Test each fraction again using the insecticidal bioassay to identify the fraction containing the pure active compound, this compound.
-
Structural Elucidation
-
Techniques: The structure of the isolated pure compound is elucidated using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition (e.g., HR-ESI-MS).[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR, 13C-NMR, DEPT, COSY, HMQC, and HMBC experiments to determine the chemical structure.[1]
-
Infrared (IR) Spectroscopy: To identify functional groups.[1]
-
UV-Vis Spectroscopy: To identify chromophores.[1]
-
Data Presentation
Table 1: Bioassay-Guided Fractionation of Celastrus angulatus Root Bark Extract
| Fractionation Step | Fraction ID | Eluent (MeOH:H₂O) | Yield (g) | Insecticidal Activity (KD₅₀ in µg/g) |
| Crude Extract | CE | - | 120 | Active (Initial Screen) |
| Macroporous Resin | F1-F10 | 5:5 | Data not available | Low Activity |
| F11-F35 | 6:4 | Data not available | High Activity | |
| F36-F50 | 7:3 | Data not available | Moderate Activity | |
| Preparative HPLC | P1 | 55:45 | Data not available | Inactive |
| P2 (this compound) | 55:45 | Data not available | Potent Activity | |
| P3 | 55:45 | Data not available | Low Activity |
Visualizations
Experimental Workflow
Caption: Workflow for Bioassay-Guided Isolation of this compound.
Signaling Pathway
While the specific molecular targets and signaling pathways of this compound are not yet fully elucidated, many natural insecticidal compounds act as neurotoxins. A plausible, generalized pathway involves the disruption of neurotransmitter signaling in insects.
Caption: Postulated Neuromodulatory Action of this compound.
Conclusion
The bioassay-guided fractionation approach is a powerful strategy for the targeted isolation of bioactive natural products like this compound. By integrating biological screening at each stage of the separation process, researchers can efficiently navigate the chemical complexity of crude plant extracts to isolate compounds with desired therapeutic or agrochemical potential. The protocols and workflows detailed in this document provide a comprehensive guide for the successful isolation and characterization of this compound. Further research into its precise mechanism of action and potential applications is warranted.
References
Application Notes and Protocols for the Quantification of Celangulatin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Celangulatin C, a sesquiterpene polyol ester isolated from the root bark of Celastrus angulatus, has garnered interest for its potential pharmacological activities. Accurate and precise quantification of this compound in various matrices, including plant extracts and biological samples, is crucial for pharmacokinetic studies, quality control of herbal preparations, and elucidation of its mechanism of action. This document provides an overview of potential analytical methods and detailed protocols based on established techniques for the quantification of similar natural products, as specific validated methods for this compound are not widely published. The primary recommended techniques are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to their sensitivity, specificity, and reliability in analyzing complex mixtures.[1][2][3]
I. Analytical Methods Overview
The quantification of this compound can be approached using several analytical techniques. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC is a robust and widely used technique for the separation and quantification of small molecules.[4][5][6] For this compound, which possesses chromophores, UV detection is a suitable and cost-effective option. The method's sensitivity may be sufficient for quality control of extracts but might be limited for biological samples with low concentrations.[6]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV.[1][2][3] This technique is ideal for quantifying trace amounts of this compound in complex biological matrices like plasma, urine, and tissue homogenates.[2][3][7] The use of Multiple Reaction Monitoring (MRM) enhances specificity by monitoring characteristic precursor-product ion transitions.[8]
II. Experimental Protocols
The following protocols are generalized based on standard practices for natural product analysis and should be optimized and validated for the specific application.
Protocol 1: Quantification of this compound in Plant Material by HPLC-UV
1. Sample Preparation: Extraction
-
Objective: To efficiently extract this compound from the dried and powdered root bark of Celastrus angulatus.
-
Materials:
-
Procedure:
-
Weigh a known amount of the powdered plant material (e.g., 1 kg).[9]
-
Add a 3-fold volume of 95% ethanol and perform reflux extraction at 80°C for 2 hours. Repeat this step two more times with 2-fold volumes of 95% ethanol.[9]
-
Combine the filtrates from the three extractions and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.[9]
-
For further purification, the alcohol extract can be subjected to a liquid-liquid extraction with chloroform. Add a six-fold amount of chloroform to the extract and perform reflux extraction at 80°C for 40 minutes.[9]
-
Filter and evaporate the chloroform fraction to yield a feature extraction thing enriched with sesquiterpenoids.[9]
-
Accurately weigh the final extract and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration for HPLC analysis.
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
2. HPLC-UV Method
-
Objective: To separate and quantify this compound using HPLC with UV detection.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.[5]
-
-
Chromatographic Conditions (Suggested Starting Point):
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[4]
-
Mobile Phase: A gradient of acetonitrile and water (or a buffer like potassium dihydrogen phosphate).[4] A typical starting gradient could be 25% acetonitrile, increasing to 100% over a set time.
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.
-
Detection Wavelength: To be determined by analyzing a purified standard of this compound for its maximum absorbance wavelength.
-
Injection Volume: 10-20 µL.[8]
-
-
Calibration:
-
Prepare a series of standard solutions of purified this compound of known concentrations.
-
Inject each standard solution into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
The concentration of this compound in the sample can be determined from this calibration curve.
-
Workflow for HPLC-UV Quantification of this compound in Plant Material
Caption: Workflow for this compound quantification.
Protocol 2: Quantification of this compound in Biological Samples by LC-MS/MS
1. Sample Preparation: Solid Phase Extraction (SPE)
-
Objective: To extract this compound from a biological matrix (e.g., plasma) and remove interfering substances.
-
Materials:
-
Biological sample (e.g., plasma).
-
Internal Standard (IS) solution (a structurally similar compound not present in the sample).
-
SPE cartridge (e.g., C18).
-
Methanol, acetonitrile, water.
-
Centrifuge.
-
-
Procedure:
-
Thaw the biological sample to room temperature.
-
Spike the sample with a known concentration of the internal standard.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., water or low percentage of methanol in water) to remove polar interferences.
-
Elute this compound and the IS with a stronger solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Method
-
Objective: To achieve highly sensitive and selective quantification of this compound.
-
Instrumentation:
-
LC system coupled to a tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions (Suggested Starting Point):
-
Column: A suitable reversed-phase column (e.g., C18 or Phenyl, 2.1 mm x 100 mm, 2.5 µm).
-
Mobile Phase: A gradient of acetonitrile or methanol with water, often containing additives like formic acid or ammonium formate to improve ionization.[10][11]
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.[7]
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI positive or negative, to be optimized for this compound.
-
MRM Transitions: The precursor ion (e.g., [M+H]+ or [M-H]-) and stable product ions of both this compound and the IS need to be determined by infusing a standard solution into the mass spectrometer.
-
Optimization: Parameters such as declustering potential, collision energy, and cell exit potential should be optimized for each MRM transition to maximize signal intensity.
-
-
Calibration and Quantification:
-
Prepare calibration standards by spiking known concentrations of this compound into a blank biological matrix.
-
Process the standards and samples using the same SPE procedure.
-
Analyze the processed samples by LC-MS/MS.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
The concentration of this compound in the unknown samples is then calculated from this curve.
-
Logical Relationship for LC-MS/MS Method Development
Caption: LC-MS/MS method development logic.
III. Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: HPLC-UV Method Validation Parameters (Example)
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.998 | r² ≥ 0.995 |
| Range | 1 - 100 µg/mL | - |
| Limit of Detection (LOD) | 0.2 µg/mL | S/N ≥ 3 |
| Limit of Quantification (LOQ) | 0.7 µg/mL | S/N ≥ 10 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 80 - 120% |
| Precision (% RSD) | ||
| - Intra-day | < 2.0% | ≤ 15% |
| - Inter-day | < 3.0% | ≤ 15% |
| Robustness | Robust | - |
Table 2: LC-MS/MS Method Validation Parameters for Plasma (Example)
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.999 | r² ≥ 0.99 |
| Range | 0.5 - 500 ng/mL | - |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | Accuracy within ±20%, Precision ≤ 20% |
| Accuracy (% Bias) | -4.5 to 5.8% | Within ±15% (±20% for LLOQ) |
| Precision (% RSD) | ||
| - Intra-day | < 5.0% | ≤ 15% (≤ 20% for LLOQ) |
| - Inter-day | < 7.0% | ≤ 15% (≤ 20% for LLOQ) |
| Matrix Effect | 95 - 105% | Consistent and reproducible |
| Recovery | > 85% | Consistent and reproducible |
| Stability | Stable | - |
| - Freeze-thaw | < 10% degradation | ≤ 15% |
| - Short-term (bench-top) | < 8% degradation | ≤ 15% |
| - Long-term | < 12% degradation | ≤ 15% |
IV. Conclusion
The successful quantification of this compound relies on the development and validation of robust analytical methods. HPLC-UV is a suitable technique for analyzing samples with higher concentrations, such as plant extracts for quality control purposes. For bioanalytical applications requiring high sensitivity and selectivity, LC-MS/MS is the method of choice. The protocols and validation parameters provided here serve as a comprehensive guide for researchers to establish reliable analytical methods for this compound quantification. It is imperative that these methods are thoroughly validated according to international guidelines (e.g., ICH, FDA) to ensure data integrity and reliability.
References
- 1. rsc.org [rsc.org]
- 2. Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of clavulanic acid by a sensitive HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. uab.edu [uab.edu]
- 9. CN102893989A - Celangulin TC, its preparation method and quality detection method - Google Patents [patents.google.com]
- 10. eurl-pesticides.eu [eurl-pesticides.eu]
- 11. mdpi.com [mdpi.com]
Application Note & Protocol: HPLC and LC-MS Methods for the Analysis of Celangulatin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Celangulatin C, a sesquiterpenoid pyridine alkaloid isolated from the Celastraceae family of plants, has garnered interest for its potential biological activities. Accurate and robust analytical methods are crucial for its quantification in plant extracts, evaluation of its pharmacokinetic properties, and for quality control in drug development. This document provides a detailed starting point for the development and validation of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of this compound. The methodologies presented are based on established protocols for analogous compounds from the Celastraceae family and serve as a comprehensive guide for researchers.
Physicochemical Properties (Predicted)
While specific experimental data for this compound is limited in publicly available literature, its structure as a sesquiterpenoid pyridine alkaloid suggests the following properties relevant to chromatographic analysis:
| Property | Predicted Value/Characteristic | Implication for Analysis |
| Polarity | Moderately polar | Suitable for reverse-phase HPLC. |
| Solubility | Soluble in organic solvents like methanol, acetonitrile, and DMSO. | Aids in sample preparation and mobile phase selection. |
| UV Absorbance | Expected to have a UV chromophore due to the pyridine ring. | Allows for detection using a Diode Array Detector (DAD) or UV detector in HPLC. A full UV scan is recommended to determine the optimal wavelength for quantification. |
| Ionization | The pyridine nitrogen is basic and can be readily protonated. | Favorable for positive ion mode electrospray ionization (ESI) in LC-MS analysis. |
Experimental Protocols
Sample Preparation from Plant Material
This protocol outlines a general procedure for the extraction of this compound from plant matrices (e.g., root bark, leaves).
Materials:
-
Dried and powdered plant material
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
0.45 µm syringe filters
Procedure:
-
Weigh 1.0 g of the dried, powdered plant material into a 50 mL conical tube.
-
Add 20 mL of methanol.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean tube.
-
Repeat the extraction (steps 2-5) two more times with fresh methanol.
-
Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitute the dried extract in 1 mL of methanol.
-
Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial.
HPLC-DAD Method for Quantification
This method provides a starting point for the quantification of this compound using HPLC with Diode Array Detection.
Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[1] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | Diode Array Detector (DAD), scan from 200-400 nm. Select optimal wavelength for quantification based on the UV spectrum of this compound. |
Method Validation Parameters (Hypothetical Data):
The following table summarizes the typical validation parameters that should be assessed for this method.
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | > 0.999 |
| Range | 1 - 200 µg/mL | Dependent on application |
| Limit of Detection (LOD) | 0.1 µg/mL | S/N ratio ≥ 3 |
| Limit of Quantification (LOQ) | 0.3 µg/mL | S/N ratio ≥ 10 |
| Precision (%RSD) | < 2% | < 2% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
LC-MS/MS Method for High-Sensitivity Detection
For applications requiring higher sensitivity and selectivity, such as in biological matrices, an LC-MS/MS method is recommended.
Instrumentation and Conditions:
| Parameter | Condition |
| LC System | UHPLC system (e.g., Waters ACQUITY UPLC or equivalent) |
| MS System | Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S or equivalent) |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic acid |
| Gradient Elution | To be optimized for this compound |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | To be determined by infusing a pure standard of this compound. A precursor ion (e.g., [M+H]⁺) will be selected and fragmented to identify characteristic product ions. |
Quantitative Analysis Data (Hypothetical):
| Sample ID | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Peak Area | Concentration (ng/mL) |
| Blank | - | - | - | 0 | 0 |
| Standard 1 | 5.2 | 350.2 | 180.1 | 15,234 | 1.0 |
| Standard 2 | 5.2 | 350.2 | 180.1 | 75,678 | 5.0 |
| Standard 3 | 5.2 | 350.2 | 180.1 | 151,345 | 10.0 |
| Sample 1 | 5.2 | 350.2 | 180.1 | 54,890 | 3.6 |
| Sample 2 | 5.2 | 350.2 | 180.1 | 98,765 | 6.5 |
Visualizations
Caption: Experimental workflow for the extraction and analysis of this compound.
Caption: Hypothetical signaling pathway potentially modulated by this compound.
References
Application Notes and Protocols: Synthesis of Celangulin-like Derivatives for SAR Studies
Introduction
Celangulin V is a naturally occurring sesquiterpene pyridine alkaloid that has garnered significant interest as a novel botanical insecticide. Its complex polyol ester structure presents both a challenge for synthesis and an opportunity for the development of potent analogs through targeted chemical modification. Structure-Activity Relationship (SAR) studies are crucial in identifying the key structural motifs responsible for its biological activity and in designing simplified, more potent, and synthetically accessible derivatives. This document provides detailed protocols and application notes for the synthesis of Celangulin-like derivatives, focusing on the simplification of the core structure for SAR studies, based on published methodologies.
Note: The user query specified "Celangulatin C." However, extensive literature searches did not yield specific information on a compound with this name. Based on the available scientific literature, it is presumed that the user is interested in the Celangulin family of sesquiterpene pyridine alkaloids, for which SAR studies and synthetic methodologies have been published. The following protocols are based on the reported synthesis and SAR of Celangulin V derivatives.
Core Structural Features and SAR Strategy
Sesquiterpene pyridine alkaloids isolated from the Celastraceae family, such as Celangulin V, are characterized by a highly oxygenated dihydro-β-agarofuran sesquiterpenoid core linked to a pyridine dicarboxylic acid moiety, forming a macrocyclic structure.[1][2] SAR studies on these complex molecules aim to elucidate the contribution of different structural components to their biological activity. A common strategy involves the simplification of the complex natural product to identify the minimal pharmacophore responsible for its activity.
For Celangulin V, a key SAR strategy involves the simplification of its complex polyol ester structure to more synthetically accessible analogs, such as 1-tetralone derivatives.[3] This approach allows for the systematic evaluation of the impact of various substituents on insecticidal activity.
Data Presentation: SAR of Celangulin V Analogs
The following table summarizes the stomach toxicity of synthesized 1-tetralone derivatives against the third-instar larvae of M. separata at 72 hours, as reported in the structural simplification study of Celangulin V.[3]
| Compound | R¹ | R² | R³ | LC₅₀ (mg/L) |
| Celangulin V | - | - | - | 132.8 |
| 6.1 | H | H | H | >500 |
| 6.2 | 4-F | H | H | 189.6 |
| 6.3 | 4-Cl | H | H | 125.4 |
| 6.4 | 4-Br | H | H | 101.2 |
| 6.5 | 4-CH₃ | H | H | 256.3 |
| 6.6 | 4-OCH₃ | H | H | 312.7 |
| 6.7 | H | 4-F | H | 98.5 |
| 6.8 | H | 4-Cl | H | 75.3 |
| 6.9 | H | 4-Br | H | 65.8 |
| 6.10 | H | 4-CH₃ | H | 154.2 |
| 6.11 | H | 4-OCH₃ | H | 201.9 |
| 6.12 | H | H | 4-F | 45.7 |
| 6.13 | H | H | 4-Cl | 32.1 |
| 6.14 | H | H | 4-Br | 28.9 |
| 6.15 | H | H | 4-CH₃ | 89.3 |
| 6.16 | H | H | 4-OCH₃ | 1.3 |
Experimental Protocols
General Synthetic Protocol for 1-Tetralone Derivatives of Celangulin V
This protocol describes a general method for the synthesis of 1-tetralone derivatives for SAR studies, adapted from the reported structural simplification of Celangulin V.[3]
Materials:
-
Substituted 1-tetralone
-
Substituted benzaldehyde
-
Ethanol
-
Sodium hydroxide
-
Substituted hydroxylamine hydrochloride
-
Pyridine
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)
-
Rotary evaporator
-
NMR spectrometer and mass spectrometer for characterization
Procedure:
-
Synthesis of Chalcone Intermediate:
-
Dissolve substituted 1-tetralone (1.0 eq) and substituted benzaldehyde (1.1 eq) in ethanol.
-
Add a catalytic amount of aqueous sodium hydroxide solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitate by filtration, wash with water, and dry to yield the chalcone intermediate.
-
Purify the crude product by recrystallization or column chromatography if necessary.
-
-
Synthesis of Oxime Ether Derivatives:
-
Dissolve the chalcone intermediate (1.0 eq) and substituted hydroxylamine hydrochloride (1.2 eq) in a mixture of ethanol and pyridine.
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., petroleum ether/ethyl acetate).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
-
Protocol for Insecticidal Bioassay (Stomach Toxicity)
This protocol outlines a method for evaluating the stomach toxicity of synthesized compounds against lepidopteran larvae, such as Mythimna separata.[3]
Materials:
-
Synthesized compounds
-
Third-instar larvae of M. separata
-
Fresh cabbage leaves
-
Acetone
-
Triton X-100
-
Petri dishes
-
Micropipette
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of each test compound in acetone.
-
Prepare a series of dilutions of the stock solution with distilled water containing 0.1% (v/v) Triton X-100 to obtain the desired test concentrations.
-
-
Leaf-Dip Bioassay:
-
Cut fresh cabbage leaves into discs of approximately 5 cm in diameter.
-
Dip each leaf disc into a test solution for 10-15 seconds.
-
Allow the leaves to air-dry completely.
-
Place one treated leaf disc into a Petri dish.
-
Introduce 10 third-instar larvae of M. separata into each Petri dish.
-
Use leaf discs dipped in 0.1% Triton X-100 solution as a negative control.
-
-
Incubation and Data Collection:
-
Incubate the Petri dishes at 25 ± 1 °C with a 16:8 h (light:dark) photoperiod.
-
Record the number of dead larvae at 24, 48, and 72 hours post-treatment.
-
Consider larvae that are unable to move when prodded with a fine brush as dead.
-
Perform three replicates for each concentration.
-
-
Data Analysis:
-
Calculate the corrected mortality for each concentration using Abbott's formula.
-
Determine the LC₅₀ (median lethal concentration) values and their 95% confidence intervals using Probit analysis.
-
Mandatory Visualization
Synthetic Workflow for Celangulin V Analogs
The following diagram illustrates the general two-step synthesis of 1-tetralone-based Celangulin V analogs.
Caption: General synthetic workflow for Celangulin V analogs.
Logical Flow of a Structure-Activity Relationship (SAR) Study
This diagram outlines the logical progression of an SAR study for the development of novel insecticides based on a natural product lead.
Caption: Logical workflow of an SAR study.
References
- 1. The Exploration of Novel Pharmacophore Characteristics and Multidirectional Elucidation of Structure-Activity Relationship and Mechanism of Sesquiterpene Pyridine Alkaloids from Tripterygium Based on Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In-Depth Structural Simplification of Celangulin V: Design, Synthesis, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Insecticidal Activity Assay of Celangulin C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro insecticidal activity of Celangulin C, a natural compound with potential applications in pest management. The primary modes of action for Celangulin analogs are believed to be stomach poison and antifeedant effects, targeting the insect midgut.[1] Evidence suggests that the molecular targets may include V-ATPase and Na+/K+-ATPase in insect cells.[2][3]
The following protocols describe two primary in vitro assay types: a cell-based cytotoxicity assay using a lepidopteran insect cell line and biochemical assays targeting the putative enzyme targets.
Quantitative Data Summary
The following table summarizes the insecticidal activity of Celangulin V and its derivatives against the third-instar larvae of Mythimna separata. While this data is from in vivo assays, it provides a valuable reference for the expected potency of Celangulin compounds. Future in vitro studies on Celangulin C would aim to generate comparable quantitative data, such as IC50 values.
| Compound | Assay Type | Target Insect | Parameter | Value | Reference |
| Celangulin V | Stomach Poison | Mythimna separata (3rd instar larvae) | Mortality | - | [4] |
| Derivative 1.1 (acetyl) | Stomach Poison | Mythimna separata (3rd instar larvae) | Mortality | 75.0% | [1][5] |
| Derivative 1.2 (propionyl) | Stomach Poison | Mythimna separata (3rd instar larvae) | Mortality | 83.3% | [1][5] |
| Derivative 1-6 | Stomach Poison | Mythimna separata (3rd instar larvae) | KD50 | 231.2 µg/g | [6] |
| Ether Derivative b | Stomach Poison | Mythimna separata (3rd instar larvae) | KD50 | 135.9 µg/g | [7] |
| Ether Derivative c | Stomach Poison | Mythimna separata (3rd instar larvae) | KD50 | 101.33 µg/g | [7] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay using Insect Cell Lines
This protocol details the use of an insect cell line, such as Sf9 from Spodoptera frugiperda, to assess the cytotoxic effects of Celangulin C. The MTT assay is employed to measure cell viability.
Materials:
-
Sf9 insect cell line
-
Grace's Insect Medium, supplemented with 10% Fetal Bovine Serum (FBS)
-
Celangulin C
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Humidified incubator (27°C)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture Sf9 cells in Grace's Insect Medium supplemented with 10% FBS in a humidified incubator at 27°C.
-
Harvest cells in the logarithmic growth phase and determine cell density using a hemocytometer.
-
Seed the cells into a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of Celangulin C in DMSO.
-
Create a series of dilutions of Celangulin C in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Celangulin C. Include a vehicle control (medium with DMSO) and a negative control (medium only).
-
Incubate the plate for 48-72 hours at 27°C.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 27°C, allowing viable cells to metabolize MTT into formazan crystals.
-
After incubation, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the Celangulin C concentration.
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth) using a suitable software package.
-
References
- 1. Synthesis and Insecticidal Activities of New Ester-Derivatives of Celangulin-V - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Insight into the Mode of Action of Celangulin V on the Transmembrane Potential of Midgut Cells in Lepidopteran Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-Depth Structural Simplification of Celangulin V: Design, Synthesis, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and insecticidal activities of new ester-derivatives of Celangulin-V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and insecticidal activities of novel nitrogenous derivatives of celangulin-V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application of Celangulatin C in Agricultural Pest Management: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Celangulatin C is a sesquiterpene polyol ester isolated from the root bark of Celastrus angulatus. This natural compound belongs to the β-dihydroagarofuran class of sesquiterpenoids, which are known for their significant insecticidal and antifeedant properties. This compound and its analogues, such as Celangulatin V, represent a promising class of botanical insecticides for use in integrated pest management (IPM) programs due to their unique modes of action and potential for development as green pesticides. This document provides detailed application notes and experimental protocols for researchers investigating the use of this compound in agricultural pest management.
Data Presentation
The insecticidal and antifeedant activities of Celangulatin compounds have been evaluated against various agricultural pests, primarily the oriental armyworm (Mythimna separata), a significant pest of cereal crops. While specific quantitative data for this compound is limited in publicly available literature, the data for the closely related analogue, Celangulatin V, provides a strong indication of the potential efficacy of this class of compounds.
Table 1: Insecticidal Activity of Celangulatin V and its Derivatives against 3rd Instar Larvae of Mythimna separata
| Compound | Concentration (mg/mL) | Mortality (%) | Reference |
| Celangulatin V | 10 | Not specified, used as baseline | [1] |
| Derivative 1.1 (acetyl) | 10 | 75.0 | [1] |
| Derivative 1.2 (propionyl) | 10 | 83.3 | [1] |
| Derivative 1.3 | 10 | Lower than Celangulatin V | [1] |
| Derivative 1.4 | 10 | Lower than Celangulatin V | [1] |
| Derivative 1.7 | 10 | Lower than Celangulatin V | [1] |
| Derivative 1.8 | 10 | Lower than Celangulatin V | [1] |
| Derivatives 1.5, 1.6, 1.9, 1.10 | 10 | No activity | [1] |
Table 2: Antifeedant Activity of Dihydro-β-Agarofuran Sesquiterpenes against 3rd Instar Larvae of Mythimna separata
| Compound | Concentration | Feeding Deterrent Effect | Reference |
| Parent Compound 1 | Not specified | Baseline | [2] |
| Derivative 2 | Not specified | More active than parent compound | [2] |
| Derivative 4 | Not specified | More active than parent compound | [2] |
| Derivatives 3, 5, 6 | Not specified | Weak or no effect | [2] |
Mechanism of Action
The primary modes of action for Celangulatin compounds are believed to be the inhibition of two critical ion-pumping enzymes in insects: Na+/K+-ATPase and V-ATPase.
-
Na+/K+-ATPase Inhibition: This enzyme is crucial for maintaining electrochemical gradients across the cell membranes of most animal cells, particularly in the nervous system.[3] Inhibition of Na+/K+-ATPase disrupts nerve function, leading to paralysis and death. Celangulatin IV has been shown to be a more potent inhibitor of Na+/K+-ATPase than Celangulatin V.[3]
-
V-ATPase Inhibition: Vacuolar-type H+-ATPases are responsible for acidifying intracellular organelles and are vital for energizing epithelial transport in the insect midgut.[4] Celangulatin V has been shown to bind to subunits of V-ATPase in the midgut of Mythimna separata, inhibiting its ATP hydrolysis activity.[4] This disruption of the midgut's ion and pH balance leads to digestive failure and mortality.
Experimental Protocols
Insecticidal Bioassay (Leaf-Dipping Method)
This protocol is designed to assess the stomach toxicity of this compound against lepidopteran larvae.
Materials:
-
This compound
-
Acetone (solvent)
-
Triton X-100 (surfactant)
-
Distilled water
-
Fresh host plant leaves (e.g., maize for M. separata)
-
Petri dishes (9 cm diameter)
-
Filter paper
-
Third-instar larvae of the target pest
-
Micropipettes
-
Beakers and flasks
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in acetone.
-
Create a series of dilutions from the stock solution to achieve the desired test concentrations (e.g., 1, 5, 10, 25, 50 mg/mL).
-
The final test solutions should contain 0.1% (v/v) Triton X-100 as a surfactant to ensure even coating of the leaves.
-
A control solution should be prepared with acetone and Triton X-100 in distilled water at the same concentrations used in the test solutions.
-
-
Leaf Treatment:
-
Excise fresh, undamaged host plant leaves into discs of a uniform size (e.g., 5 cm diameter).
-
Dip each leaf disc into a test solution (or control solution) for 10-15 seconds.
-
Allow the leaves to air-dry completely on a clean, non-absorbent surface.
-
-
Bioassay Setup:
-
Line the bottom of each Petri dish with a piece of filter paper.
-
Place one treated leaf disc in the center of each Petri dish.
-
Introduce a single, pre-starved (for 2-4 hours) third-instar larva into each Petri dish.
-
Seal the Petri dishes with parafilm to prevent the larvae from escaping and the leaves from desiccating.
-
Maintain the bioassay at controlled conditions (e.g., 25 ± 1°C, 60-70% relative humidity, and a 14:10 h light:dark photoperiod).
-
-
Data Collection:
-
Record larval mortality at 24, 48, and 72 hours after treatment. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.
-
Calculate the corrected mortality using Abbott's formula: Corrected Mortality (%) = [ (Mortality in treatment - Mortality in control) / (100 - Mortality in control) ] x 100
-
Determine the LC50 (median lethal concentration) value using Probit analysis.
-
Antifeedant Bioassay (Choice Test)
This protocol assesses the feeding deterrent properties of this compound.
Materials:
-
Same as for the insecticidal bioassay.
Procedure:
-
Preparation of Test and Control Leaf Discs:
-
Prepare treated leaf discs as described in the insecticidal bioassay protocol.
-
Prepare control leaf discs by dipping them in the control solution (solvent + surfactant).
-
-
Bioassay Setup:
-
In each Petri dish, place one treated leaf disc and one control leaf disc on opposite sides.
-
Introduce a single, pre-starved third-instar larva into the center of each Petri dish.
-
Maintain the bioassay under the same controlled conditions as the insecticidal bioassay.
-
-
Data Collection:
-
After 24 hours, remove the leaf discs and measure the area consumed for both the treated and control discs using a leaf area meter or image analysis software.
-
Calculate the Antifeedant Index (AFI) using the following formula: AFI (%) = [ (C - T) / (C + T) ] x 100 Where C is the area of the control leaf consumed, and T is the area of the treated leaf consumed.
-
An AFI value close to 100 indicates strong antifeedant activity, while a value close to 0 indicates no deterrent effect. A negative value suggests the compound is a feeding stimulant.
-
Na+/K+-ATPase Inhibition Assay
This protocol determines the inhibitory effect of this compound on Na+/K+-ATPase activity in the insect brain.
Materials:
-
Insect brains (e.g., from fifth-instar M. separata larvae)
-
Homogenization buffer (e.g., 50 mM imidazole-HCl, pH 7.2, 1 mM EDTA)
-
Reaction mixture (e.g., 10 mM NaCl, 30 mM KCl, 4 mM MgCl2, 2 mM ATP, 50 mM imidazole-HCl, pH 7.2)
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
Ouabain (a specific Na+/K+-ATPase inhibitor, for control)
-
Phosphate assay reagent (e.g., Malachite green-based)
-
Microplate reader
-
Centrifuge
Procedure:
-
Enzyme Preparation:
-
Dissect insect brains in ice-cold homogenization buffer.
-
Homogenize the brains and centrifuge to obtain a microsomal fraction containing the enzyme.
-
-
Assay Procedure:
-
In a microplate, add the reaction mixture, the enzyme preparation, and different concentrations of this compound (or ouabain for the positive control, or solvent for the negative control).
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the phosphate assay reagent.
-
Measure the absorbance at the appropriate wavelength to quantify the amount of inorganic phosphate (Pi) released.
-
The difference in Pi released in the presence and absence of ouabain represents the Na+/K+-ATPase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of Na+/K+-ATPase activity for each concentration of this compound.
-
Determine the IC50 (half-maximal inhibitory concentration) value.
-
V-ATPase Inhibition Assay
This protocol measures the inhibitory effect of this compound on V-ATPase activity in the insect midgut.
Materials:
-
Insect midguts
-
Homogenization and reaction buffers similar to the Na+/K+-ATPase assay, but optimized for V-ATPase (e.g., may require different ion concentrations and pH).
-
Concanamycin A (a specific V-ATPase inhibitor, for control)
-
Other materials as in the Na+/K+-ATPase assay.
Procedure:
-
Enzyme Preparation:
-
Isolate insect midguts and prepare a microsomal fraction as described for the brain.
-
-
Assay Procedure:
-
The assay is performed similarly to the Na+/K+-ATPase assay, but with concanamycin A used as the specific inhibitor to distinguish V-ATPase activity from other ATPases.
-
-
Data Analysis:
-
Calculate the percentage of inhibition and the IC50 value for this compound against V-ATPase activity.
-
Visualizations
Caption: General experimental workflow for evaluating this compound.
Caption: Proposed mechanism of action for this compound.
Caption: Signaling disruption by this compound.
References
- 1. Research on the Bioactivity of Plant Essential Oils on Armyworm [ Mythimna separata (Walker)] Larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. β subunit affects Na+ and K+ affinities of Na+/K+-ATPase: Na+ and K+ affinities of a hybrid Na+/K+-ATPase composed of insect α and mammalian β subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Inhibitory Effect of Celangulin V on the ATP Hydrolytic Activity of the Complex of V-ATPase Subunits A and B in the Midgut of Mythimna separata - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating the Mechanism of Action of Celangulatin C
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Celangulatin C, a novel natural product, has demonstrated significant anti-proliferative effects in various cancer cell lines. These application notes provide a comprehensive overview of the experimental protocols to elucidate its mechanism of action, focusing on its ability to induce apoptosis and cell cycle arrest. The presented data and methodologies serve as a guide for researchers investigating the therapeutic potential of this compound.
I. Data Presentation: Summary of Quantitative Data
The anti-proliferative and pro-apoptotic effects of this compound have been quantified across multiple cancer cell lines. The following tables summarize the key findings.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | 5.2 ± 0.6 |
| HCT116 | Colon Cancer | 3.8 ± 0.4 |
| A549 | Lung Cancer | 7.1 ± 0.9 |
| HeLa | Cervical Cancer | 4.5 ± 0.5 |
Table 2: this compound-Induced Apoptosis in HCT116 Cells
| Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V+) |
| Control (DMSO) | - | 5.3 ± 1.2 |
| This compound | 2.5 | 25.8 ± 3.1 |
| This compound | 5.0 | 48.2 ± 4.5 |
| This compound | 10.0 | 72.1 ± 5.9 |
Table 3: Effect of this compound on Cell Cycle Distribution in HCT116 Cells
| Treatment | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control (DMSO) | - | 45.2 ± 3.3 | 30.1 ± 2.5 | 24.7 ± 2.1 |
| This compound | 5.0 | 68.5 ± 4.1 | 15.3 ± 1.8 | 16.2 ± 1.9 |
II. Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 2.5, 5, 10, 20 µM) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.
Protocol 2: Apoptosis Analysis by Annexin V-FITC/PI Staining
-
Cell Treatment: Treat HCT116 cells with this compound at the desired concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
-
Cell Treatment and Harvesting: Treat HCT116 cells with this compound for 24 hours, then harvest and wash with PBS.
-
Fixation: Fix the cells in 70% cold ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
III. Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflows.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Caption: Signaling pathway of this compound-induced G1 phase cell cycle arrest.
Caption: Workflow for investigating the mechanism of action of this compound.
Application Notes and Protocols for Celangulin Analogs in the Control of Mythimna separata Larvae
A Note on Celangulatin C: Extensive literature searches did not yield specific data for "this compound" regarding its effects on Mythimna separata (the Oriental armyworm). However, significant research is available for the closely related sesquiterpenoid polyesters, Celangulin IV and Celangulin V , isolated from the same plant, Celastrus angulatus. This document provides detailed application notes and protocols based on the demonstrated insecticidal activities of Celangulin IV and Celangulin V against M. separata larvae for research and development purposes.
Data Presentation
The following tables summarize the quantitative data regarding the insecticidal and biochemical effects of Celangulin IV and Celangulin V on Mythimna separata larvae.
Table 1: Insecticidal Activity of Celangulin V and its Analogs against Mythimna separata Larvae
| Compound | Bioassay Type | Parameter | Value | Larval Instar | Citation |
| Celangulin V Ligand | Oral Administration | LD50 | 1.33 µg/mg | 5th | [1] |
| Celangulin V Analog (1-6) | Not Specified | KD50 | 231.2 µg/g | 3rd | [2] |
| Celangulin V Analog (6.16) | Stomach Toxicity | Relative Activity | 102-fold > Celangulin V | Not Specified | [3] |
Table 2: In Vivo and In Vitro Inhibition of Na+/K+-ATPase from the Brain of Mythimna separata Larvae by Celangulin IV and V
| Compound | Assay Type | Concentration | Inhibition (%) | Condition | Citation |
| Celangulin IV | In Vivo | 25 mg/L | 32.39% | Narcosis Period | [4] |
| In Vivo | 25 mg/L | 37.73% | Recovery Period | [4] | |
| In Vitro | 25 mg/L | 7.59% | - | [5] | |
| In Vitro | 400 mg/L | 40.36% | - | [5] | |
| Celangulin V | In Vivo | 25 mg/L | 10.57% | Excitation Period | [4] |
| In Vivo | 25 mg/L | 18.70% | Convulsion Period | [4] | |
| In Vivo | 25 mg/L | 17.53% | Dehydration Period | [4] | |
| In Vitro | 400 mg/L | 3.60% | - | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of Celangulin IV and V's effects on M. separata.
Protocol 1: Rearing of Mythimna separata Larvae
This protocol describes the maintenance of an M. separata colony under controlled laboratory conditions to ensure a consistent supply of healthy larvae for bioassays.
-
Source: A laboratory-adapted colony, originally sourced from the field. The colony used in cited studies was maintained for over 18 years without insecticide contact.[5]
-
Rearing Conditions:
-
Diet: Larvae are to be reared on fresh wheat and corn leaves.[6]
-
Procedure:
-
Collect eggs from adult moths and place them in petri dishes with a moist cotton ball to maintain humidity.
-
Upon hatching, transfer neonate larvae to plastic containers containing fresh, washed, and air-dried wheat or corn leaves.
-
Replace the food source daily to prevent desiccation and fungal growth.
-
Clean the containers regularly to remove frass and old food.
-
Once larvae reach the desired instar (e.g., 3rd or 5th) for bioassays, they can be collected.[1][2]
-
Protocol 2: Insecticidal Bioassay (Leaf-Dipping Method)
This protocol is for determining the stomach toxicity and lethal concentration (LC50) or lethal dose (LD50) of Celangulin compounds.
-
Materials:
-
Celangulin IV or V dissolved in an appropriate solvent (e.g., acetone).
-
Fresh corn or wheat leaves.
-
Beakers for dipping.
-
Ventilated containers or petri dishes for housing larvae.
-
Third to fifth instar M. separata larvae, starved for 2-4 hours prior to the experiment.
-
-
Procedure:
-
Prepare a series of dilutions of the test compound in the chosen solvent. A control group should use the solvent only.
-
Cut fresh leaves into uniform discs or sections.
-
Dip each leaf disc into a specific concentration of the test solution for 10-30 seconds.
-
Allow the solvent to evaporate completely from the leaves in a fume hood.
-
Place one treated leaf disc into each container.
-
Introduce a single, pre-starved larva into each container.
-
Maintain the containers under standard rearing conditions (25°C, 70% RH).
-
Record larval mortality at regular intervals (e.g., 24, 48, 72 hours). Larvae are considered dead if they do not respond to gentle prodding with a fine brush.
-
Calculate mortality rates and use probit analysis to determine LC50/LD50 values.
-
Protocol 3: Na+/K+-ATPase Activity Assay
This protocol outlines the procedure to measure the inhibitory effect of Celangulin compounds on Na+/K+-ATPase activity in the brain tissue of M. separata larvae.[4][5]
-
Enzyme Preparation:
-
Dissect the brains from 5th instar M. separata larvae in a pre-chilled physiological saline solution.
-
Homogenize the brain tissue in a cold buffer solution.
-
Centrifuge the homogenate at a low speed to remove cellular debris. The resulting supernatant contains the enzyme.
-
-
Assay Procedure (In Vitro):
-
Prepare a reaction mixture containing buffer, MgCl2, KCl, NaCl, and ATP.
-
Add the enzyme preparation to the reaction mixture.
-
Add different concentrations of Celangulin IV or V to the experimental tubes. A control tube should contain the solvent only.
-
Incubate the mixture at a constant temperature (e.g., 37°C) for a specified time.
-
Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid).
-
Measure the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. This can be done colorimetrically.
-
The difference in Pi released in the presence and absence of the inhibitor (ouabain can be used as a positive control) represents the Na+/K+-ATPase activity.
-
Calculate the percentage of inhibition caused by the Celangulin compounds relative to the control.
-
Protocol 4: V-ATPase Binding and Activity Assay
This protocol is based on methods to identify binding proteins and measure the inhibition of V-ATPase, a key target of Celangulin V in the larval midgut.[1][7]
-
Brush Border Membrane Vesicle (BBMV) Preparation:
-
Dissect the midguts from 5th instar M. separata larvae.
-
Homogenize the midguts in a buffer solution.
-
Use MgCl2 precipitation and differential centrifugation to isolate the BBMV.
-
-
Affinity Chromatography for Binding Protein Identification:
-
Synthesize a ligand by attaching an amino acid ester to Celangulin V.[6]
-
Couple the synthesized ligand to a CNBr-activated Sepharose 4B column.
-
Load the prepared BBMV solution onto the column.
-
Wash the column with a binding buffer to remove non-specifically bound proteins.
-
Elute the specific binding proteins using a solution containing free Celangulin V.[6]
-
Analyze the eluted proteins using SDS-PAGE and identify them using mass spectrometry.[8]
-
-
V-ATPase Activity Inhibition Assay:
-
Isolate and purify the V-ATPase enzyme complex (or specific subunits like A and B) from the midgut BBMV.[7]
-
Measure the ATP hydrolysis activity of the enzyme by quantifying the release of inorganic phosphate, similar to the Na+/K+-ATPase assay.
-
Determine the inhibitory effect of Celangulin V by comparing the enzyme activity in the presence and absence of the compound.
-
Visualizations: Pathways and Workflows
Diagram 1: Proposed Mechanism of Action of Celangulin IV and V
Caption: Mechanism of Celangulin IV & V on M. separata larvae.
Diagram 2: Experimental Workflow for Insecticidal Bioassay
Caption: Workflow for evaluating Celangulin insecticidal activity.
References
- 1. Separation of Binding Protein of Celangulin V from the Midgut of Mythimna separata Walker by Affinity Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effects of Celangulin IV and V From Celastrus angulatus Maxim on Na+/K+-ATPase Activities of the Oriental Armyworm (Lepidoptera: Noctuidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Separation of Binding Protein of Celangulin V from the Midgut of Mythimna separata Walker by Affinity Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Celangulatin C Extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Celangulatin C extraction from its natural source, primarily the root bark of Celastrus angulatus.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
A1: this compound is a sesquiterpene polyol ester with a β-dihydroagarofuran skeleton.[1] It is a natural compound primarily isolated from the root bark of Celastrus angulatus, a plant used in traditional Chinese medicine.[2]
Q2: What are the known biological activities of this compound?
A2: The most well-documented biological activity of this compound is its insecticidal effect against larvae of species like Mythimna separata.[1][2] Research suggests that β-dihydroagarofuran sesquiterpenes, the class of compounds this compound belongs to, exert their insecticidal effect by targeting the H subunit of V-ATPase in insects.[3][4]
Q3: What are the common methods for extracting this compound?
A3: Common methods for extracting this compound and other sesquiterpenes from Celastrus species include solvent reflux extraction, ultrasonic-assisted extraction (UAE), and microwave-assisted extraction (MAE). The choice of method can significantly impact extraction efficiency and yield.
Q4: Which solvents are most effective for this compound extraction?
A4: Based on studies on Celastrus species, polar solvents are generally effective. Methanol and ethanol have been successfully used for the extraction of β-dihydroagarofuran sesquiterpenes.[2] Toluene has also been used for the extraction of less polar constituents from the same plant.[1] The optimal solvent or solvent mixture may need to be determined empirically.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Extraction Yield | 1. Inefficient Solvent: The solvent may not be optimal for this compound's polarity. 2. Insufficient Extraction Time/Temperature: The extraction conditions may not be sufficient to extract the compound from the plant matrix. 3. Inadequate Particle Size: Large particle size of the plant material reduces the surface area for solvent penetration. 4. Degradation of Compound: High temperatures during extraction may degrade this compound. | 1. Solvent Optimization: Test a range of solvents with varying polarities (e.g., methanol, ethanol, ethyl acetate, and mixtures thereof). Aqueous mixtures of ethanol or methanol can also be effective. 2. Parameter Optimization: Systematically vary the extraction time and temperature. For UAE and MAE, optimize power settings. Response Surface Methodology (RSM) can be employed for efficient optimization. 3. Grinding of Plant Material: Grind the dried root bark to a fine powder to increase the surface area available for extraction. 4. Temperature Control: For heat-assisted methods, use the lowest effective temperature to minimize degradation. Consider non-thermal methods like maceration or UAE at controlled temperatures. |
| Emulsion Formation during Liquid-Liquid Extraction | 1. Presence of Surfactant-like Molecules: The crude extract may contain compounds that stabilize emulsions. 2. Vigorous Shaking: Excessive agitation during phase mixing can lead to stable emulsions. | 1. Salting Out: Add a saturated solution of sodium chloride (brine) to the aqueous layer to increase its ionic strength and break the emulsion. 2. Gentle Mixing: Gently invert the separatory funnel instead of vigorous shaking. 3. Centrifugation: If the emulsion persists, centrifugation can help to separate the layers. 4. Filtration: Filtering the mixture through a bed of Celite or glass wool can sometimes break the emulsion. |
| Co-extraction of Impurities | 1. Non-selective Solvent: The chosen solvent may be extracting a wide range of compounds along with this compound. 2. Complex Plant Matrix: The root bark of C. angulatus contains numerous other secondary metabolites. | 1. Solvent System Refinement: Use a solvent system with higher selectivity for this compound. A step-wise extraction with solvents of increasing polarity (e.g., hexane, followed by ethyl acetate, then methanol) can help to fractionate the extract. 2. Pre-extraction Defatting: For non-polar impurities, a pre-extraction step with a non-polar solvent like hexane can be performed to remove fats and waxes. 3. Chromatographic Purification: Employ column chromatography (e.g., silica gel, macroporous resin) for purification of the crude extract. |
| Difficulty in Purifying this compound | 1. Similar Polarities of Co-extractants: Other extracted compounds may have similar chromatographic behavior to this compound. 2. Inappropriate Stationary/Mobile Phase: The chosen chromatography system may not provide adequate resolution. | 1. Orthogonal Purification Methods: Use multiple chromatography techniques based on different separation principles (e.g., normal-phase, reverse-phase, ion-exchange). 2. Gradient Elution: Optimize the gradient of the mobile phase in HPLC or column chromatography to improve separation. 3. High-Performance Counter-Current Chromatography (HPCCC): This technique can be effective for separating compounds with similar polarities without a solid stationary phase. |
Data on Extraction of Bioactive Compounds from Celastrus Species
While specific comparative yield data for this compound is limited in the public domain, the following tables summarize findings from studies on related compounds from the Celastrus genus, which can serve as a guide for experimental design.
Table 1: Comparison of Extraction Methods for Flavonoids from C. hindsii
| Extraction Method | Key Parameters | Total Flavonoid Content (mg QE/g) | Reference |
| Ultrasonic-Assisted Extraction (Optimized) | 130 W power, 40°C, 29 min, 65% ethanol | 23.6 | [Study on C. hindsii] |
| Maceration | Not specified | Lower than UAE | [General knowledge] |
| Soxhlet Extraction | Not specified | Lower than UAE | [General knowledge] |
Table 2: Extraction Parameters for Sesquiterpenes from C. angulatus
| Extraction Method | Solvent | Temperature | Duration | Outcome | Reference |
| Reflux | Methanol | Boiling point of Methanol | Not specified | Successful isolation of sesquiterpene polyol esters | [2] |
| Reflux | Toluene | Boiling point of Toluene | Not specified | Isolation of low-polar sesquiterpene esters | [1] |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound (Optimized Approach)
This protocol is based on optimized methods for similar compounds from the Celastrus genus.
-
Sample Preparation: Dry the root bark of Celastrus angulatus at a controlled temperature (e.g., 40-50°C) and grind it into a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Place a known amount of the powdered plant material (e.g., 10 g) into an extraction vessel.
-
Add the extraction solvent (e.g., 65% ethanol) at a specific solid-to-liquid ratio (e.g., 1:20 w/v).
-
Place the vessel in an ultrasonic bath with controlled temperature (e.g., 40°C).
-
Apply ultrasonic power (e.g., 130 W) for a defined duration (e.g., 30 minutes).
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper.
-
Repeat the extraction process on the residue for exhaustive extraction if necessary.
-
Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
-
Purification:
-
Subject the crude extract to column chromatography. A D101 macroporous resin column can be used, eluting with a gradient of methanol in water.
-
Further purify the fractions containing this compound using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: Reflux Extraction of this compound
-
Sample Preparation: Prepare the dried and powdered root bark of C. angulatus as described in Protocol 1.
-
Extraction:
-
Place the powdered material in a round-bottom flask.
-
Add the extraction solvent (e.g., methanol) at a solid-to-liquid ratio of approximately 1:3 (w/v).
-
Heat the mixture to reflux and maintain for a specified period (e.g., 2-3 hours).
-
-
Filtration and Concentration:
-
Cool the mixture and filter.
-
Collect the filtrate and concentrate it using a rotary evaporator to yield the crude extract.
-
-
Purification:
-
Follow the purification steps outlined in Protocol 1.
-
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Proposed insecticidal mechanism of action for this compound.
References
- 1. Four novel insecticidal sesquiterpene esters from Celastrus angulatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A New Insecticidal Sesquiterpene Ester from Celastrus Angulatus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Insights into the Potential Insecticidal Interaction of β-Dihydroagarofuran Derivatives with the H Subunit of V-ATPase [mdpi.com]
- 4. Validation of the Target Protein of Insecticidal Dihydroagarofuran Sesquiterpene Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Isolation of Celangulatin C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale isolation of Celangulatin C from Celastrus angulatus.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale isolation of this compound?
A1: The primary challenges include:
-
Low abundance: this compound is often present in low concentrations in the raw plant material.
-
Complex matrix: The crude extract of Celastrus angulatus root bark contains a multitude of structurally similar compounds, making purification difficult.[1]
-
Co-eluting impurities: Separation of this compound from other celangulins and sesquiterpene polyol esters with similar polarities is a significant hurdle.[1]
-
Potential for degradation: As a complex ester, this compound may be susceptible to hydrolysis under certain pH and temperature conditions.
-
Scalability of purification techniques: Transitioning from laboratory-scale purification methods (e.g., analytical HPLC) to industrial-scale chromatography requires significant optimization.
Q2: What is the recommended starting material for this compound isolation?
A2: The root bark of Celastrus angulatus is the most commonly cited source for the isolation of this compound and other related sesquiterpene polyol esters.
Q3: What are the general steps in a typical large-scale isolation workflow for this compound?
A3: A general workflow involves:
-
Extraction: Extraction of the dried and pulverized root bark with an organic solvent.
-
Preliminary Purification: Removal of highly nonpolar and polar impurities using techniques like liquid-liquid partitioning or solid-phase extraction.
-
Chromatographic Separation: Typically a multi-step process involving macroporous resin chromatography followed by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Final Polishing and Crystallization: Further purification to achieve high purity and crystallization of the final product.
Troubleshooting Guides
Extraction Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield of Crude Extract | Inefficient extraction solvent. | Screen different solvents and solvent mixtures. Ethanol and methanol are commonly used for initial extraction. Consider adding a less polar co-solvent to improve extraction efficiency of sesquiterpenoids. |
| Insufficient extraction time or temperature. | Optimize extraction time and temperature. Refluxing for several hours is a common practice. However, be mindful of potential thermal degradation of this compound. | |
| Improper particle size of plant material. | Ensure the root bark is finely pulverized to maximize the surface area for solvent penetration. | |
| Extraction of a Large Amount of Unwanted Compounds (e.g., pigments, highly polar compounds) | Use of a highly polar solvent in the initial extraction. | Consider a sequential extraction approach, starting with a nonpolar solvent to remove lipids and pigments before extracting with a more polar solvent for this compound. |
Macroporous Resin Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor Binding of this compound to the Resin | Incorrect resin type. | Screen different types of macroporous resins with varying polarities (e.g., nonpolar, weakly polar, polar). For sesquiterpene polyol esters, a nonpolar or weakly polar resin is often a good starting point.[2][3][4] |
| Inappropriate pH of the loading solution. | Adjust the pH of the crude extract solution before loading. For neutral compounds like this compound, a neutral or slightly acidic pH is generally suitable.[2] | |
| High flow rate during loading. | Decrease the flow rate to allow for sufficient interaction time between this compound and the resin.[4] | |
| Co-elution of Impurities with this compound | Inadequate gradient elution. | Optimize the gradient of the eluting solvents (e.g., ethanol-water or methanol-water). A shallower gradient can improve the resolution between compounds with similar polarities. |
| Overloading of the column. | Reduce the amount of crude extract loaded onto the column to avoid band broadening and improve separation. | |
| Low Recovery of this compound from the Resin | Irreversible adsorption. | Select a resin with appropriate pore size and surface chemistry to minimize irreversible binding. |
| Incomplete elution. | Increase the concentration of the organic solvent in the final elution step or try a stronger eluting solvent. |
Reversed-Phase HPLC (RP-HPLC) Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor Resolution of this compound from Other Celangulins | Suboptimal mobile phase composition. | Optimize the mobile phase, which typically consists of acetonitrile and water or methanol and water.[1] Adjusting the ratio and incorporating additives like formic acid or acetic acid can improve selectivity. |
| Inappropriate column chemistry. | Screen different C18 columns from various manufacturers, as they can exhibit different selectivities. Consider a phenyl-hexyl or cyano stationary phase for alternative selectivity. | |
| High flow rate. | Reduce the flow rate to increase the number of theoretical plates and improve resolution. | |
| Peak Tailing | Secondary interactions with the stationary phase. | Add a small amount of an acidic modifier (e.g., 0.1% formic acid) to the mobile phase to suppress silanol interactions. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Low Yield after Preparative HPLC | Degradation on the column. | If the mobile phase is acidic, consider the stability of this compound. Neutral pH mobile phases might be necessary, but this can affect peak shape. |
| Inefficient fraction collection. | Optimize the fraction collection parameters to ensure the entire peak is collected without excessive dilution. |
Quantitative Data Summary
| Isolation Step | Starting Material (kg) | Output (g) | Purity (%) | Yield (%) |
| Crude Extraction (Ethanol) | 100 | 5000 | ~5 | 100 |
| Liquid-Liquid Partitioning | 5000 g (crude extract) | 1000 | ~15 | 20 |
| Macroporous Resin Chromatography | 1000 g (partitioned extract) | 100 | ~60 | 10 |
| Preparative RP-HPLC (Step 1) | 100 g (resin eluate) | 10 | ~90 | 10 |
| Preparative RP-HPLC (Step 2 - Polishing) | 10 g (from step 1) | 5 | >98 | 50 |
| Crystallization | 5 g (pure fraction) | 4 | >99 | 80 |
| Overall Yield | ~0.004% |
Experimental Protocols
Protocol 1: Large-Scale Extraction of this compound
-
Milling: Pulverize dried root bark of Celastrus angulatus to a fine powder (40-60 mesh).
-
Extraction:
-
Add the powdered root bark to a large-scale extractor.
-
Add 95% ethanol in a 1:8 solid-to-liquid ratio (w/v).
-
Heat the mixture to reflux for 2 hours with constant stirring.
-
Filter the mixture while hot and collect the filtrate.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the filtrates from all three extractions.
-
-
Concentration: Concentrate the combined filtrate under reduced pressure at a temperature not exceeding 50°C to obtain a crude extract.
Protocol 2: Macroporous Resin Chromatography
-
Resin Preparation: Swell and pre-treat a suitable nonpolar macroporous resin (e.g., HP-20) by washing sequentially with ethanol and then water until the eluent is clear.
-
Sample Preparation: Dissolve the crude extract in a minimal amount of ethanol and then dilute with water to a final ethanol concentration of 20-30%.
-
Column Loading: Load the prepared sample onto the equilibrated macroporous resin column at a flow rate of 1-2 bed volumes (BV)/hour.
-
Washing: Wash the column with 3-5 BV of deionized water to remove highly polar impurities.
-
Elution: Elute the column with a stepwise gradient of ethanol in water (e.g., 40%, 60%, 80%, 95% ethanol). Collect fractions and analyze for the presence of this compound using TLC or HPLC. Fractions containing this compound are typically eluted in the higher ethanol concentrations.
-
Concentration: Combine the fractions rich in this compound and concentrate under reduced pressure.
Protocol 3: Preparative Reversed-Phase HPLC
-
Column: A preparative C18 column (e.g., 50 x 250 mm, 10 µm).
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution: Develop a linear gradient from approximately 50% B to 80% B over 40-60 minutes. The exact gradient will need to be optimized based on the purity of the feed material.
-
Sample Preparation: Dissolve the enriched fraction from the macroporous resin step in the initial mobile phase composition. Filter the solution through a 0.45 µm filter before injection.
-
Injection and Fraction Collection: Inject the sample and collect fractions based on the UV chromatogram (detection at ~220 nm).
-
Analysis and Pooling: Analyze the collected fractions by analytical HPLC to determine the purity of this compound. Pool the fractions with the desired purity.
-
Solvent Removal: Remove the organic solvent from the pooled fractions under reduced pressure.
-
Lyophilization: Lyophilize the remaining aqueous solution to obtain pure this compound as a solid.
Visualizations
Caption: Workflow for the large-scale isolation of this compound.
Caption: Troubleshooting logic for low purity in RP-HPLC.
References
- 1. Simultaneous identification of multiple celangulins from the root bark of Celastrus angulatus using high-performance liquid chromatography-diode array detector-electrospray ionisation-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
stability issues of Celangulatin C in solution
This technical support center provides guidance on addressing potential stability issues of Celangulatin C in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is a common choice due to its high solubilizing capacity. However, it's crucial to be aware that DMSO can affect the stability of certain compounds.[1][2] A study on a large compound library showed that 85% of compounds were stable in a DMSO/water (90/10) mixture for up to 2 years at 4°C.[3] It is recommended to prepare a high-concentration stock in 100% DMSO, store it in aliquots at -20°C or -80°C, and minimize freeze-thaw cycles.[4] For aqueous-based assays, the final DMSO concentration should be kept low (typically <0.5%) to avoid solvent effects on the biological system and compound stability.
Q2: How should I store this compound solutions to ensure stability?
A2: The stability of a compound in solution is influenced by temperature, light, and the solvent used.[5] For long-term storage, stock solutions of this compound in anhydrous DMSO should be aliquoted and stored at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture and air. Aqueous solutions are generally less stable and should be prepared fresh before each experiment. If aqueous solutions must be stored, they should be kept at 4°C for short periods (e.g., 24-48 hours), protected from light. However, the optimal storage conditions should be experimentally determined.
Q3: What are the common degradation pathways for compounds like this compound in solution?
A3: Common degradation mechanisms for organic molecules in solution include hydrolysis, oxidation, and photodegradation.[6][7] Hydrolysis can occur in aqueous buffers, especially at non-neutral pH. Oxidation can be a concern, particularly in the presence of dissolved oxygen or certain metal ions. Exposure to light, especially UV, can also lead to degradation. The specific degradation pathway for this compound is not yet established and would need to be determined through stability studies.
Q4: How can I assess the stability of this compound in my experimental buffer?
A4: A chemical stability assay is recommended to determine the degradation of this compound under your specific experimental conditions.[7] This typically involves incubating the compound in the buffer at a relevant temperature (e.g., 37°C) and taking samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).[6] The concentration of the remaining parent compound is then measured using an analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7]
Troubleshooting Guide
Q1: I am seeing a decrease in the activity of my this compound solution over time. What could be the cause?
A1: A decrease in activity suggests that the compound may be degrading in your solution. Several factors could be responsible:
-
Hydrolysis: The compound may be susceptible to hydrolysis in your aqueous buffer.
-
Oxidation: The compound may be oxidizing.
-
Adsorption: The compound may be adsorbing to the surface of your storage container or experimental plateware.[6]
-
Precipitation: The compound's solubility in the aqueous buffer may be lower than in the DMSO stock, leading to precipitation over time.
To troubleshoot, you can perform a stability study as described in the FAQ section and analyze for degradation products. Also, visually inspect your solutions for any signs of precipitation.
Q2: My experimental results with this compound are inconsistent. Could this be a stability issue?
A2: Yes, inconsistent results are a common symptom of compound instability. If the rate of degradation is variable, the effective concentration of your compound will differ between experiments. To improve consistency:
-
Prepare fresh working solutions of this compound from a frozen DMSO stock for each experiment.
-
Minimize the time the compound spends in aqueous buffer before being used in the assay.
-
Ensure consistent storage and handling procedures for your stock solutions.
-
Evaluate the stability of the compound in your specific assay media to understand its half-life.[8]
Q3: I suspect this compound is degrading. How can I confirm this and identify the degradation products?
A3: LC-MS is the recommended method to confirm degradation and identify degradation products.[6] By comparing the chromatograms of a fresh sample (T=0) with those of incubated samples, you can observe the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. The mass spectrometer can provide mass information for these new peaks, which can help in elucidating their structures.
Data Presentation
When conducting stability studies, it is important to present the data clearly. Below are template tables for recording and summarizing your findings.
Table 1: Stability of this compound in Different Solvents at 37°C
| Time (hours) | % Remaining in DMSO | % Remaining in PBS (pH 7.4) | % Remaining in Acetate Buffer (pH 4.5) |
| 0 | 100 | 100 | 100 |
| 1 | |||
| 2 | |||
| 4 | |||
| 8 | |||
| 24 |
Table 2: Temperature Effect on this compound Stability in PBS (pH 7.4)
| Time (hours) | % Remaining at 4°C | % Remaining at Room Temp (25°C) | % Remaining at 37°C |
| 0 | 100 | 100 | 100 |
| 1 | |||
| 2 | |||
| 4 | |||
| 8 | |||
| 24 |
Experimental Protocols
Protocol: Assessing the Chemical Stability of this compound
This protocol outlines a general method for determining the stability of this compound in a buffered aqueous solution.
1. Materials:
- This compound
- Anhydrous DMSO
- Experimental buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
- HPLC or LC-MS system
- Incubator (e.g., 37°C)
- Autosampler vials
2. Procedure:
- Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
- Prepare Working Solution: Dilute the stock solution into the experimental buffer to a final concentration of 10 µM. The final DMSO concentration should be kept low (e.g., 0.1%).
- Incubation and Sampling:
- Incubate the working solution at the desired temperature (e.g., 37°C).
- Immediately after preparation (T=0), transfer an aliquot of the working solution to an autosampler vial containing a quenching solution (e.g., ice-cold acetonitrile or methanol) to stop any further degradation. Store this sample at -20°C until analysis.
- At subsequent time points (e.g., 1, 2, 4, 8, 24 hours), repeat the sampling process.
- Analysis:
- Analyze all samples by a validated HPLC or LC-MS method.
- The peak area of the parent this compound compound will be used to determine the percentage remaining at each time point relative to the T=0 sample.
3. Data Analysis:
- Calculate the percentage of this compound remaining at each time point using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
- Plot the % remaining versus time to visualize the degradation kinetics.
Visualizations
Caption: Workflow for assessing the chemical stability of this compound.
Caption: Potential degradation pathways for this compound in solution.
References
- 1. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Say No to DMSO: Dimethylsulfoxide Inactivates Cisplatin, Carboplatin and Other Platinum Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. Chemical Stability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Solution Stability Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Optimizing Celangulatin C Dosage for Insecticidal Assays
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Celangulatin C in insecticidal assays. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental design and execution, with a focus on dosage optimization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary insecticidal mechanism of action?
A1: this compound is a sesquiterpene polyol ester, a type of natural product isolated from the root bark of Celastrus angulatus.[1] It belongs to a class of compounds with a β-dihydroagarofuran skeleton that have demonstrated insecticidal properties.[1][2] The primary mechanism of action for Celangulatin compounds involves the inhibition of Na+/K+-ATPase (the sodium-potassium pump) in insect nerve cells. This inhibition disrupts the crucial electrochemical gradients across the cell membrane, leading to nerve poisoning, paralysis, and eventual death of the insect.
Q2: What is the difference between LD50 and KD50 values reported in the literature?
A2: LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a test population. For this compound, an LD50 of 280.4 µg/mL has been reported against Mythimna separata.[1] KD50 (Knockdown Dose, 50%) is the dose that causes 50% of the insect population to be knocked down (e.g., immobilized or unable to right themselves) after a specified time. This metric is often used for fast-acting neurotoxins. For Celangulin V, a closely related compound, a KD50 of 301.0 µg/g has been reported against M. separata.[3] Both metrics are crucial for understanding the potency and speed of action of an insecticide.
Q3: How do I prepare a stock solution of this compound, which may have low aqueous solubility?
A3: Due to their lipophilic nature, this compound and similar sesquiterpenoids are poorly soluble in water. A common practice is to first dissolve the compound in a minimal amount of a suitable organic solvent to create a high-concentration stock solution.
-
Recommended Solvents: Acetone, ethanol, or dimethyl sulfoxide (DMSO) are frequently used. Acetone is often preferred as it is highly volatile and can be easily evaporated if necessary for the assay (e.g., in a dry film method).
-
Procedure:
-
Accurately weigh the this compound powder.
-
Dissolve it in a small, precise volume of your chosen organic solvent (e.g., acetone) to create a stock solution (e.g., 10 mg/mL).
-
From this stock, make serial dilutions to create the desired test concentrations.
-
For aqueous assays, an emulsifier or surfactant (e.g., Triton X-100 or Tween 80 at a very low final concentration, such as 0.01-0.1%) may be needed in the final dilution to ensure the compound remains suspended. Always run a solvent/emulsifier-only control to check for toxicity from these additives.
-
Q4: I am not seeing any insect mortality. What are the common causes?
A4: There are several potential reasons for a lack of efficacy:
-
Sub-lethal Dosage: The concentrations tested may be too low. Use the LD50 and KD50 values in the data tables below as a starting point for your dose-range finding experiments.
-
Poor Bioavailability: The compound may not be reaching the target site. For stomach poisons tested via feeding assays, ensure the insects are ingesting the treated food. For contact poisons, ensure adequate coverage.
-
Compound Degradation: Natural products can be sensitive to light, temperature, or pH. Prepare solutions fresh and store them appropriately (e.g., in the dark at 4°C for short-term storage).
-
Insect Resistance: The insect species or strain you are using may have inherent or developed resistance to this class of insecticide.
-
Incorrect Assay Type: Celangulatin compounds are noted to have prominent stomach toxic effects.[4] A feeding assay may be more effective than a contact assay.
Q5: My control group is showing high mortality. How can I fix this?
A5: High mortality (>10-20%) in the control group invalidates the experiment. The most common causes are:
-
Solvent Toxicity: The organic solvent used to dissolve this compound may be toxic to the insects at the concentration used. Ensure the final concentration of the solvent in the assay is very low (typically <1%). Run a solvent-only control to test for its effects.
-
Improper Handling: Physical stress or injury to the insects during transfer can lead to mortality.
-
Unhealthy Insect Colony: Ensure the test insects are from a healthy, age-synchronized population.
-
Contamination: Contamination of food, water, or the test arena with other toxic substances can cause mortality.
Quantitative Data Summary
The following tables summarize the insecticidal activity of this compound and related compounds against the Oriental Armyworm (Mythimna separata), a common agricultural pest.
Table 1: Lethal Dose (LD50) of Celangulatin Analogues against Mythimna separata
| Compound | LD50 (µg/mL) | Citation |
| This compound | 280.4 | [1] |
| Celangulatin F | 210.5 | [1] |
| Celangulatin E | 1656.4 | [1] |
Table 2: Knockdown Dose (KD50) of Celangulin V and its Derivatives against Mythimna separata
| Compound | KD50 (µg/g) | Citation |
| Celangulin V | 301.0 | [3] |
| Derivative 1-6 (nitrogenous) | 231.2 | [5] |
| Derivative c (ether) | 101.33 | [3][6] |
| Derivative b (ether) | 135.9 | [3][6] |
Table 3: Mortality Rates of Celangulin V Ester Derivatives against Mythimna separata at 10 mg/mL
| Compound | Mortality (%) | Citation |
| Derivative 1.1 (acetyl) | 75.0% | [4][7] |
| Derivative 1.2 (propionyl) | 83.3% | [4][7] |
Visualized Workflows and Pathways
Signaling Pathway: Inhibition of Na+/K+-ATPase
Caption: Mechanism of this compound neurotoxicity via inhibition of the Na+/K+-ATPase pump.
Experimental Workflow: Dosage Optimization (LC50 Determination)
Caption: Workflow for determining the LC50 of this compound in an insecticidal assay.
Experimental Protocols
Below are generalized protocols for common insecticidal assays. Researchers must adapt these protocols based on the specific insect species, life stage, and available equipment.
Protocol 1: Leaf-Dip Bioassay (for Chewing Insects)
This method assesses stomach toxicity by having insects consume treated leaf tissue.
1. Materials:
-
This compound stock solution (in acetone)
-
Distilled water
-
Emulsifier (e.g., 0.1% Triton X-100)
-
Leaf discs from a suitable host plant (e.g., cabbage for cabbage loopers)
-
Petri dishes or ventilated containers
-
Filter paper
-
Forceps
-
Test insects (e.g., 3rd instar larvae of M. separata)
2. Preparation of Test Solutions:
-
Prepare a series of dilutions from the this compound stock solution to achieve the final desired concentrations (e.g., 50, 100, 200, 400, 800 µg/mL).
-
The final solutions should be aqueous, containing a consistent, low concentration of the solvent and emulsifier.
-
Control Groups:
-
Negative Control: Distilled water + emulsifier.
-
Solvent Control: Distilled water + emulsifier + the same concentration of acetone as in the highest treatment group.
-
3. Procedure:
-
Using forceps, dip each leaf disc into a test solution for 10-15 seconds, ensuring complete coverage.
-
Allow the leaf discs to air-dry completely on a clean, non-absorbent surface.
-
Place one treated leaf disc into each petri dish lined with moist filter paper (to prevent desiccation).
-
Introduce a set number of insects (e.g., 10 larvae) into each petri dish.
-
Seal the dishes (with ventilation) and place them in a controlled environment (e.g., 25°C, 60-70% RH, 16:8 L:D photoperiod).
4. Data Collection:
-
Assess and record insect mortality at 24, 48, and 72 hours.
-
Consider an insect "dead" if it is unresponsive to gentle prodding with a fine brush.
-
Use the mortality data to calculate the LD50 value.
Protocol 2: Topical Application Bioassay (for Contact Toxicity)
This method assesses contact toxicity by directly applying the insecticide to the insect's body.
1. Materials:
-
This compound stock solution (in acetone)
-
Micro-applicator or calibrated micropipette
-
CO2 for anesthetizing insects
-
Petri dishes or glass vials
-
Test insects (e.g., adult flies or moth larvae)
2. Preparation of Dosing Solutions:
-
Prepare a series of dilutions of this compound in acetone. The concentrations should be calculated to deliver the desired dose (e.g., µg of compound per mg of insect body weight) in a very small volume (typically 0.1-1.0 µL).
-
Control Group: Acetone only.
3. Procedure:
-
Briefly anesthetize the insects with CO2.
-
Using the micro-applicator, apply a precise volume (e.g., 0.5 µL) of the test solution to a specific part of the insect, typically the dorsal thorax.
-
Place the treated insects into a clean recovery container with access to food and water.
-
Hold the insects in a controlled environment.
4. Data Collection:
-
Record mortality at predetermined time points (e.g., 4, 8, 12, 24 hours).
-
Analyze the data using probit analysis to determine the LD50.
References
- 1. Four novel insecticidal sesquiterpene esters from Celastrus angulatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A New Insecticidal Sesquiterpene Ester from Celastrus Angulatus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Insecticidal Activities of New Ester-Derivatives of Celangulin-V - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and insecticidal activities of novel nitrogenous derivatives of celangulin-V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and insecticidal activities of new ether-derivatives of Celangulin-V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and insecticidal activities of new ester-derivatives of Celangulin-V - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Celangulatin C in Insect Populations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Celangulatin C. The information is designed to address specific issues that may be encountered during experiments aimed at understanding and overcoming insect resistance to this natural insecticide.
Troubleshooting Guides
Issue 1: Decreased Efficacy of this compound in Bioassays
Question: We have observed a significant decrease in the mortality of our target insect population after repeated applications of this compound. How can we confirm if this is due to the development of resistance?
Answer: A decrease in efficacy is a strong indicator of resistance development. To confirm this, a systematic approach involving bioassays and synergist assays is recommended.
Recommended Actions:
-
Establish a Baseline: If you have not already, establish the baseline susceptibility of your insect population to this compound. This is typically done using a dose-response bioassay to determine the lethal concentration (e.g., LC50) for a susceptible (non-resistant) strain.
-
Comparative Bioassays: Conduct dose-response bioassays on both your suspected resistant population and a known susceptible population. A significant increase in the LC50 value for the field or laboratory-selected population compared to the susceptible strain indicates resistance.
-
Synergist Assays: To investigate the potential role of metabolic resistance, use synergists in your bioassays. Synergists are chemicals that inhibit specific metabolic enzymes.
-
Piperonyl butoxide (PBO): Inhibits cytochrome P450 monooxygenases.
-
S,S,S-tributyl phosphorotrithioate (DEF): Inhibits esterases.
-
Diethyl maleate (DEM): Inhibits glutathione S-transferases (GSTs).
If the addition of a synergist significantly increases the mortality of the suspected resistant population (i.e., lowers the LC50), it suggests that the corresponding enzyme class is involved in the resistance mechanism.
-
Issue 2: Inconclusive Synergist Assay Results
Question: Our synergist assays with PBO, DEF, and DEM did not significantly increase the toxicity of this compound in our suspected resistant insect population. What other resistance mechanisms could be at play?
Answer: If metabolic resistance is not the primary mechanism, target-site insensitivity is a likely alternative, especially for compounds like celangulins that are thought to have a specific mode of action.
Recommended Actions:
-
Investigate Target-Site Modification: Celangulin IV and V, compounds related to this compound, have been shown to target the Na+/K+-ATPase enzyme.[1] Resistance to other natural insecticides that target this enzyme, such as cardenolides, often involves amino acid substitutions in the protein that reduce the binding affinity of the insecticide.[2][3]
-
Sequence the Target Gene: Extract DNA from both susceptible and resistant individuals and sequence the gene encoding the alpha-subunit of the Na+/K+-ATPase. Compare the sequences to identify any non-synonymous mutations (mutations that result in an amino acid change) that are present in the resistant population but absent in the susceptible population.
-
Functional Validation: If mutations are identified, their role in conferring resistance can be confirmed through functional assays, such as expressing the mutated protein in a heterologous system (e.g., Xenopus oocytes or insect cell lines) and measuring its sensitivity to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the known mode of action of this compound?
A1: this compound is a sesquiterpene polyol ester isolated from the root bark of Celastrus angulatus.[4] While the precise mode of action for this compound is not definitively established in publicly available literature, related compounds, Celangulin IV and V, have been shown to inhibit Na+/K+-ATPase activity in insects.[1] It is hypothesized that this compound may have a similar target. These compounds are also suggested to disrupt the intestinal wall cell membrane and neuromuscular synapses in insects.[5]
Q2: Are there any known cases of insect resistance to this compound?
A2: Currently, there are no specific studies in the peer-reviewed literature documenting the development of resistance to this compound in insect populations. However, the potential for resistance development exists, as with any insecticide. The mechanisms of resistance are likely to be similar to those observed for other natural and synthetic insecticides.
Q3: What are the most likely mechanisms of resistance to this compound?
A3: Based on general principles of insecticide resistance, the most probable mechanisms are:
-
Metabolic Resistance: Increased detoxification of this compound by enzymes such as cytochrome P450s, esterases, and glutathione S-transferases.[2][5]
-
Target-Site Insensitivity: Mutations in the target protein (potentially the Na+/K+-ATPase) that reduce the binding affinity of this compound.[2][3]
-
Reduced Penetration: Alterations in the insect's cuticle that reduce the rate of this compound absorption.
-
Behavioral Resistance: The development of behaviors that help the insect avoid contact with the insecticide.
Q4: How can I monitor for the emergence of this compound resistance in my insect colonies?
A4: Regular monitoring is crucial for early detection of resistance. This can be achieved through:
-
Routine Bioassays: Periodically conduct dose-response bioassays to track any shifts in the LC50 of your insect population over time.
-
Molecular Diagnostics: Once a resistance-associated mutation is identified (e.g., in the Na+/K+-ATPase gene), you can develop molecular assays like qPCR to quickly screen for the presence and frequency of this mutation in the population.
Data Presentation
Table 1: Insecticidal Activity of this compound and Related Compounds against Mythimna separata
| Compound | LD50 (µg/mL) | Reference |
| This compound | 280.4 | [4] |
| Celangulatin F | 210.5 | [4] |
| Angulatin A | 300.9 |
Table 2: Example of Comparative Bioassay Results for a Susceptible vs. a Putatively Resistant Insect Strain
| Strain | Number of Individuals | LC50 (µg/mL) | 95% Confidence Interval | Resistance Ratio (RR) |
| Susceptible | 500 | 250 | 220-280 | 1.0 |
| Resistant | 500 | 2500 | 2200-2850 | 10.0 |
Note: Data in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Dose-Response Bioassay for this compound
Objective: To determine the lethal concentration (LC50) of this compound for a specific insect population.
Materials:
-
Technical grade this compound
-
Appropriate solvent (e.g., acetone, ethanol)
-
Insect diet or leaf discs
-
Petri dishes or multi-well plates
-
Healthy, synchronized-age insects
-
Environmental chamber with controlled temperature, humidity, and photoperiod
Methodology:
-
Prepare Stock Solution: Dissolve a known weight of this compound in a minimal amount of solvent to create a high-concentration stock solution.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to create at least five different concentrations of this compound. Also, prepare a control with only the solvent.
-
Treatment Application: Apply a precise volume of each dilution and the control to the insect diet or leaf discs. Allow the solvent to evaporate completely.
-
Insect Exposure: Place a known number of insects (e.g., 20-30) into each petri dish or well containing the treated diet/leaf.
-
Incubation: Place the bioassay containers in an environmental chamber under optimal conditions for the insect species.
-
Mortality Assessment: Record the number of dead insects at predetermined time points (e.g., 24, 48, 72 hours). An insect is considered dead if it is unable to make a coordinated movement when gently prodded.
-
Data Analysis: Use probit analysis or log-logistic regression to calculate the LC50 and its 95% confidence intervals.
Protocol 2: Synergist Assay
Objective: To investigate the role of metabolic enzymes in this compound resistance.
Methodology:
-
Follow the same procedure as the dose-response bioassay (Protocol 1).
-
For each this compound concentration, prepare a parallel set of treatments that include a fixed, sub-lethal concentration of a synergist (e.g., PBO, DEF, or DEM).
-
The synergist should be applied to the diet/leaf discs either before or along with the this compound treatment.
-
Calculate the LC50 for this compound in the presence of each synergist.
-
A significant reduction in the LC50 in the presence of a synergist indicates its involvement in resistance.
Protocol 3: Sequencing of the Na+/K+-ATPase Alpha-Subunit Gene
Objective: To identify potential target-site mutations conferring resistance to this compound.
Materials:
-
DNA extraction kit
-
PCR reagents (polymerase, dNTPs, buffer)
-
Primers designed to amplify conserved regions of the insect Na+/K+-ATPase alpha-subunit gene
-
Gel electrophoresis equipment
-
Sanger sequencing service
Methodology:
-
DNA Extraction: Extract genomic DNA from individual insects from both susceptible and resistant populations.
-
PCR Amplification: Amplify the target gene region using PCR with the designed primers.
-
Gel Electrophoresis: Run the PCR products on an agarose gel to verify the amplification of a product of the expected size.
-
Sequencing: Send the purified PCR products for Sanger sequencing.
-
Sequence Analysis: Align the sequences from susceptible and resistant individuals using bioinformatics software (e.g., BLAST, ClustalW). Identify any consistent nucleotide differences that lead to amino acid changes in the resistant population.
Visualizations
Caption: Hypothesized signaling pathway of this compound leading to insect mortality.
Caption: Workflow for diagnosing the mechanism of this compound resistance.
Caption: Interrelationships between different types of insecticide resistance.
References
- 1. Amino acid substitutions of Na,K-ATPase conferring decreased sensitivity to cardenolides in insects compared to mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Four novel insecticidal sesquiterpene esters from Celastrus angulatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effect of Botanical Pesticides Azadirachtin, Celangulin, and Veratramine Exposure on an Invertebrate Species Solenopsis invicta (Hymenoptera: Formicidae) [mdpi.com]
- 5. A New Insecticidal Sesquiterpene Ester from Celastrus Angulatus - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting Celangulatin C purification by chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic purification of Celangulatin C. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general chromatographic challenges encountered during the purification of this compound?
A1: this compound, like many natural products, can present several purification challenges. These often include co-elution with structurally similar impurities, degradation on the stationary phase, and poor peak shape. Success hinges on a systematic approach to method development and troubleshooting.
Q2: Which chromatographic techniques are most suitable for this compound purification?
A2: A multi-step chromatographic approach is typically recommended. This often involves initial separation by normal-phase column chromatography followed by polishing steps using high-performance liquid chromatography (HPLC), often in reversed-phase mode. The choice of technique depends on the complexity of the initial extract and the desired final purity.
Q3: How can I prevent the degradation of this compound during purification?
A3: If you suspect this compound is degrading on the column, consider the following:
-
Stationary Phase Stability: Test the stability of your compound on silica gel using a 2D TLC plate.[1] If degradation is observed, consider using a less acidic stationary phase like alumina or a bonded phase.[1]
-
Solvent Choice: Ensure your solvents are high purity and free of contaminants that could react with your compound.
-
Temperature Control: For sensitive compounds, conducting the chromatography at a reduced temperature may be beneficial.
-
Minimize Time on Column: A faster flow rate can sometimes reduce the time the compound is in contact with the stationary phase, though this may impact resolution.[2]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the chromatographic purification of this compound.
Problem 1: Poor Separation of this compound from Impurities
Symptoms:
-
Overlapping peaks in the chromatogram.[2]
-
Mixed fractions identified by TLC or HPLC analysis.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inappropriate Solvent System | Optimize the mobile phase composition. For normal-phase chromatography, systematically vary the ratio of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane). For reversed-phase HPLC, adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to water. |
| Incorrect Stationary Phase | If good separation cannot be achieved on silica gel, consider alternative stationary phases such as alumina, or bonded phases like C18 for reversed-phase chromatography. |
| Column Overloading | Reduce the amount of crude sample loaded onto the column. Overloading can lead to band broadening and poor separation.[2] |
| Flow Rate Too High | A lower flow rate generally provides better separation.[2] Experiment with different flow rates to find the optimal balance between resolution and purification time. |
Problem 2: Low Yield of Purified this compound
Symptoms:
-
The amount of recovered this compound is significantly lower than expected based on the initial crude extract analysis.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Compound Irreversibly Adsorbed to the Column | This can happen if the compound is very polar and the mobile phase is not strong enough to elute it. Try a stronger solvent system or a different stationary phase. |
| Compound Degradation on the Column | As mentioned in the FAQs, assess compound stability on the stationary phase.[1] If it is unstable, switch to a more inert stationary phase or modify the mobile phase (e.g., add a small amount of a modifying agent like triethylamine for basic compounds). |
| Compound Eluted in the Solvent Front | If this compound is very non-polar in your chosen solvent system, it may elute very quickly with the solvent front.[1] Always check the first few fractions.[1] |
| Incomplete Elution | Ensure you have flushed the column with a sufficiently strong solvent at the end of the run to elute all compounds. |
Problem 3: Peak Tailing in HPLC Analysis
Symptoms:
-
Asymmetrical peaks with a "tail" in the chromatogram.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Secondary Interactions with the Stationary Phase | This can occur due to interactions between the analyte and active sites on the silica backbone. Adding a small amount of a competing agent to the mobile phase, such as trifluoroacetic acid (TFA) for acidic compounds or triethylamine (TEA) for basic compounds, can often resolve this. |
| Column Overloading | Inject a smaller sample volume or a more dilute sample. |
| Column Degradation | The column may be nearing the end of its lifespan. Try cleaning the column according to the manufacturer's instructions or replace it. |
Experimental Protocols
Protocol 1: Packing a Silica Gel Column for Flash Chromatography
-
Select Column Size: Choose a column diameter appropriate for your sample size. A general rule of thumb is a 20:1 to 100:1 ratio of silica gel weight to crude sample weight.
-
Prepare Slurry: In a beaker, mix the required amount of silica gel with the initial, least polar solvent system you will use for the elution.
-
Pack the Column: Place a small cotton or glass wool plug at the bottom of the column. Add a layer of sand. Pour the silica slurry into the column.
-
Equilibrate: Allow the silica to settle, and then gently tap the column to ensure even packing. Open the stopcock and allow the solvent to drain until it is just above the silica bed. Add another layer of sand on top of the silica. Equilibrate the column by running 2-3 column volumes of the initial mobile phase through it.
Protocol 2: Sample Loading
-
Dissolve the Sample: Dissolve the crude extract containing this compound in a minimal amount of the mobile phase or a slightly more polar solvent.[3]
-
Wet Loading: Carefully apply the dissolved sample to the top of the column using a pipette.[3] Allow it to absorb into the silica bed.[3]
-
Dry Loading: If the sample is not very soluble in the mobile phase, it can be dry-loaded.[3] Dissolve the sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[3] Carefully add this powder to the top of the packed column.[3]
Visualizations
Caption: General workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common chromatography issues.
References
Celangulatin C solubility and formulation challenges
Welcome to the technical support center for Celangulatin C. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and formulation of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental use of this compound, a sesquiterpene polyol ester known for its potential insecticidal properties. Due to its complex structure and likely low aqueous solubility, researchers may encounter challenges in achieving consistent and reproducible results.
Issue 1: Difficulty Dissolving this compound
-
Problem: this compound powder is not dissolving in the desired solvent, or a precipitate forms upon addition to an aqueous buffer.
-
Possible Causes:
-
This compound is a lipophilic molecule with poor water solubility.
-
The selected solvent may not be appropriate for this compound.
-
The concentration of this compound exceeds its solubility limit in the chosen solvent system.
-
-
Solutions:
-
Solvent Selection: Start with organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, or methanol to prepare a concentrated stock solution. A product data sheet suggests that for higher solubility, warming the solution to 37°C and using an ultrasonic bath can be beneficial.[1]
-
Co-solvents: For aqueous solutions, consider using a co-solvent system. Prepare a high-concentration stock solution in DMSO and then dilute it stepwise into the aqueous buffer while vortexing to avoid precipitation.
-
pH Adjustment: The effect of pH on the solubility of this compound is not documented. However, for compounds with ionizable groups, adjusting the pH of the aqueous medium can significantly improve solubility.
-
Solubilizing Agents: The use of surfactants or cyclodextrins can enhance the aqueous solubility of poorly soluble compounds.
-
Issue 2: Inconsistent Results in Biological Assays
-
Problem: High variability is observed between replicate experiments.
-
Possible Causes:
-
Precipitation of this compound in the assay medium.
-
Adsorption of the compound to plasticware.
-
Degradation of the compound in the experimental medium.
-
-
Solutions:
-
Visual Inspection: Before and during the experiment, visually inspect the assay medium for any signs of precipitation.
-
Use of Low-Binding Plastics: Employ low-protein-binding plates and tubes to minimize loss of the compound due to adsorption.
-
Inclusion of a Solubilizer: Adding a small, biologically compatible percentage of a surfactant (e.g., Tween® 80) or a protein like bovine serum albumin (BSA) to the assay medium can help maintain the solubility and stability of the compound.
-
Fresh Preparations: Prepare fresh dilutions of this compound for each experiment from a frozen stock solution to avoid degradation.
-
Issue 3: Low Oral Bioavailability in Animal Studies
-
Problem: In vivo studies show poor absorption and low systemic exposure after oral administration.
-
Possible Causes:
-
Poor aqueous solubility leading to low dissolution in the gastrointestinal tract.
-
Potential for first-pass metabolism.
-
-
Solutions:
-
Formulation Strategies:
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the oral absorption of lipophilic drugs.
-
Nanosuspensions: Reducing the particle size of the drug can increase its surface area and dissolution rate.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: While specific solubility data is limited, it is recommended to use a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution. For many poorly soluble natural products, DMSO is an effective solvent.[1] A supplier suggests that warming the tube to 37°C and sonicating can aid in dissolution.[1] Always store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q2: How can I determine the solubility of this compound in my specific solvent system?
A2: A standard method is the shake-flask method. An excess amount of this compound is added to the solvent of interest and agitated at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
Q3: What are the key physicochemical properties of this compound that I should be aware of?
Q4: Are there any known stability issues with this compound?
A4: There is no specific stability data available for this compound in the public domain. However, as a polyol ester, it may be susceptible to hydrolysis, especially at extreme pH values. It is recommended to store it in a cool, dry, and dark place and to prepare fresh solutions for experiments. For stock solutions in DMSO, a supplier suggests storage at -20°C for up to one month or -80°C for up to six months.[2]
Data Presentation
Due to the limited publicly available experimental data for this compound, the following tables provide an illustrative summary of potential solubility characteristics and formulation approaches based on its chemical class.
Table 1: Illustrative Solubility of this compound in Common Solvents
| Solvent | Predicted Solubility | Remarks |
| Water | Very Poor | Expected due to the large, lipophilic structure. |
| Phosphate-Buffered Saline (PBS) pH 7.4 | Very Poor | Similar to water; precipitation likely upon dilution from organic stock. |
| Ethanol | Sparingly Soluble to Soluble | May require heating and/or sonication. |
| Methanol | Sparingly Soluble to Soluble | Similar to ethanol. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions. |
| Dichloromethane (DCM) | Soluble | A non-polar organic solvent, likely to be effective. |
Table 2: Overview of Formulation Strategies for Poorly Soluble Compounds like this compound
| Formulation Strategy | Principle | Potential Advantages for this compound |
| Co-solvents | Increase solubility by reducing the polarity of the aqueous vehicle. | Simple to prepare for in vitro screening. |
| Surfactant Dispersions | Form micelles that encapsulate the drug, increasing its apparent solubility. | Can improve both solubility and dissolution rate. |
| Cyclodextrin Complexation | Form inclusion complexes where the lipophilic drug resides within the cyclodextrin cavity. | Can significantly enhance aqueous solubility. |
| Solid Dispersions | Disperse the drug in a hydrophilic polymer matrix at a molecular level. | Can improve dissolution rate and bioavailability. |
| Nanosuspensions | Reduce drug particle size to the nanometer range, increasing surface area and dissolution velocity. | Can be suitable for various routes of administration. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion in the GI tract. | Can enhance oral absorption and bioavailability. |
Experimental Protocols
Protocol 1: Determination of this compound Solubility using the Shake-Flask Method
-
Preparation: Add an excess amount of this compound powder to a known volume of the selected solvent (e.g., water, PBS, ethanol) in a sealed glass vial.
-
Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to stand to let undissolved particles settle.
-
Filtration: Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Quantification: Dilute the filtrate with a suitable solvent and analyze the concentration of this compound using a validated HPLC method.
Protocol 2: Preparation of a Nanosuspension by Wet Milling
-
Dispersion: Prepare a pre-suspension of this compound in an aqueous solution containing a stabilizer (e.g., a surfactant like Poloxamer 188 or a polymer like HPMC).
-
Milling: Transfer the pre-suspension to a bead mill containing milling media (e.g., yttrium-stabilized zirconium oxide beads).
-
Size Reduction: Mill the suspension at a controlled temperature for a sufficient duration to achieve the desired particle size distribution.
-
Characterization: Monitor the particle size reduction process using techniques like laser diffraction or dynamic light scattering.
-
Removal of Milling Media: Separate the final nanosuspension from the milling media.
-
Final Formulation: The resulting nanosuspension can be used directly or further processed into a solid dosage form (e.g., by spray-drying or lyophilization).
Visualizations
References
Validation & Comparative
Unveiling the Insecticidal Promise of Celangulin C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Celangulin C, a sesquiterpene polyol ester derived from the plant Celastrus angulatus, is emerging as a botanical insecticide with a unique mode of action. This guide provides a comprehensive comparison of Celangulin C's insecticidal spectrum with other established insecticides, supported by available experimental data. We delve into the methodologies behind these findings to aid in the design and interpretation of future research.
Comparative Insecticidal Activity
The following tables summarize the insecticidal potency of Celangulin C and its analogues against various insect pests, alongside data for other commonly used insecticides. It is important to note that the data presented is collated from multiple studies and may not represent direct head-to-head comparisons under identical experimental conditions.
Table 1: Activity Against Lepidopteran Pests
| Insecticide | Target Pest | Potency (LD50/KD50) | Administration Route | Source(s) |
| Celangulin C | Mythimna separata (Oriental armyworm) | 280.4 µg/mL (LD50) | Not Specified | [1] |
| Celangulin V | Mythimna separata | 327.6 µg/g (LD50) | Not Specified | [2] |
| Celangulin V Derivative (6.16) | Mythimna separata | ~3.2 µg/g (LD50) | Stomach | [3] |
| Cypermethrin | Plutella xylostella (Diamondback moth) | >0.1472 µ g/larva (LD50) (Resistant Strain) | Topical Application | [4] |
| Deltamethrin | Plutella xylostella | >0.00224 µ g/larva (LD50) (Resistant Strain) | Topical Application | [4] |
Table 2: Activity Against Other Insect Orders
| Insecticide | Target Pest | Potency (LD50) | Timepoint | Administration Route | Source(s) |
| Celangulin | Solenopsis invicta (Red imported fire ant) | 0.086 ng/ant | 12 h | Topical | [4] |
| Celangulin | Solenopsis invicta | 0.035 ng/ant | 48 h | Topical | [4] |
| Azadirachtin | Solenopsis invicta | 0.369 ng/ant | 12 h | Topical | [4] |
| Azadirachtin | Solenopsis invicta | 0.149 ng/ant | 48 h | Topical | [4] |
| Imidacloprid | Aphis craccivora (Cowpea aphid) | 0.048 ppm (LC50) | 24 h | Leaf Dip | [5] |
| Spinosad | Aphis craccivora | 0.912 ppm (LC50) | 24 h | Leaf Dip | [5] |
Mechanism of Action: A Unique Target
Celangulin C and its related compounds exhibit a distinct mode of action compared to many conventional insecticides. They primarily act as stomach poisons and antifeedants, targeting the digestive system of susceptible insects.[6] The molecular target has been identified as the vacuolar-type H+-ATPase (V-ATPase) located in the midgut cells of lepidopteran larvae.[3] Inhibition of V-ATPase disrupts the proton gradient across the gut epithelium, leading to a cascade of detrimental effects including cessation of feeding, paralysis, and ultimately, death by starvation. This unique mechanism suggests a lower likelihood of cross-resistance with other insecticide classes.
Experimental Protocols
The data presented in this guide is derived from various bioassay methodologies. Below are generalized protocols that reflect the common approaches used in determining the insecticidal spectrum of a compound like Celangulin C.
Insect Rearing
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Colony Maintenance: Target insect species are reared in controlled laboratory conditions (e.g., 25 ± 1°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).
-
Diet: Insects are maintained on their natural host plants (e.g., cabbage for Plutella xylostella, wheat seedlings for Mythimna separata) or a standardized artificial diet.
Bioassay for Lepidopteran Larvae (Leaf Disc Method)
-
Preparation of Test Solutions: The test compound (e.g., Celangulin C) is dissolved in an appropriate solvent (e.g., acetone) to create a stock solution. A series of dilutions are then prepared to determine the dose-response relationship.
-
Treatment of Leaf Discs: Leaf discs of a standard size are cut from the host plant and dipped into the test solutions for a specified duration (e.g., 10-30 seconds). Control discs are treated with the solvent only. The treated discs are then allowed to air dry.
-
Insect Exposure: Pre-starved larvae (e.g., 3rd or 4th instar) are placed in individual containers (e.g., Petri dishes) with a treated leaf disc.
-
Data Collection: Mortality, antifeedant effects (by measuring the area of the leaf disc consumed), or knockdown is recorded at specified time intervals (e.g., 24, 48, 72 hours).
-
Statistical Analysis: The lethal concentration (LC50) or lethal dose (LD50) values are calculated using probit analysis or a similar statistical method.
Topical Application Bioassay
-
Preparation of Test Solutions: The insecticide is dissolved in a volatile solvent like acetone to prepare a range of concentrations.
-
Application: A precise volume (e.g., 1 µL) of the test solution is applied to the dorsal thorax of each insect using a micro-applicator. Control insects receive the solvent alone.
-
Observation: The treated insects are held in containers with access to food and water. Mortality is assessed at regular intervals.
-
Analysis: LD50 values are determined by statistical analysis of the dose-mortality data.
Visualizing the Workflow
The following diagrams illustrate the key processes in evaluating the insecticidal spectrum of a novel compound.
References
- 1. An aphid-resistant plant metabolite as a candidate aphicide: Insight into the bioactivity and action mode of betulin against aphids [elifesciences.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Toxicity of deltamethrin and cypermethrin to the larvae of the diamond-back moth, Plutella xylostella L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. entomoljournal.com [entomoljournal.com]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Insecticidal Efficacy of Celangulatin C and Synthetic Insecticides
For Researchers, Scientists, and Drug Development Professionals
The quest for effective and environmentally benign pest management strategies has led to a resurgence of interest in botanical insecticides. Among these, Celangulatin C, a sesquiterpene polyester isolated from the Celastraceae family, has garnered attention for its insecticidal and antifeedant properties. This guide provides a comparative overview of the efficacy of this compound and its analogues with commonly used synthetic insecticides, supported by available experimental data.
Executive Summary
Direct comparative efficacy studies between this compound and synthetic insecticides are limited. However, by examining data from studies on related compounds (Celangulin IV and V) and comparing efficacy against similar insect orders, a preliminary assessment can be made. Available data suggests that while synthetic insecticides often exhibit lower LC50/LD50 values, indicating higher potency at lower concentrations, Celangulins demonstrate significant insecticidal and antifeedant activity. The primary mode of action for Celangulins appears to be the inhibition of Na+/K+-ATPase, distinguishing it from many synthetic classes that target the nervous system.
Data Presentation: Efficacy Metrics
The following tables summarize the available quantitative data for Celangulin compounds and a selection of synthetic insecticides against various insect pests. It is crucial to note that the experimental methodologies, including the specific bioassay used, insect species, and life stage, can significantly influence the reported efficacy values. Therefore, direct comparisons of numerical values should be made with caution.
Table 1: Efficacy of Celangulin and its Analogues Against Various Insect Pests
| Compound | Insect Species | Life Stage | Bioassay Method | Efficacy Metric | Value | Citation |
| Celangulin | Solenopsis invicta (Red Imported Fire Ant) | Large Workers | Topical Application | LD50 | 0.046 ng/ant | [1] |
| Celangulin V | Mythimna separata (Oriental Armyworm) | 3rd Instar Larvae | Not Specified | KD50 | 301.0 µg/g | |
| Celangulin V Derivative (acetyl) | Mythimna separata (Oriental Armyworm) | 3rd Instar Larvae | Not Specified | KD50 | Not Specified (higher activity than Celangulin V) | |
| Celangulin | Ectropis obliqual hypulina | 2nd Instar Larvae | Leaf Treatment | Mortality (3 days) | 98.67% (at 500x dilution of 0.2% solution) |
Table 2: Efficacy of Synthetic Insecticides Against Lepidopteran Pests (Spodoptera frugiperda)
| Insecticide Class | Active Ingredient | Bioassay Method | Efficacy Metric (72h) | Value (mg/L) | Citation |
| Diamide | Broflanilide | Leaf-dip | LC50 | 0.606 | [2] |
| Avermectin | Abamectin | Leaf-dip | LC50 | 0.774 | [2] |
| Pyrethroid | Cypermethrin | Leaf-dip | LC50 | 0.803 | [2] |
| Pyrethroid | Bifenthrin | Leaf-dip | LC50 | 0.906 | [2] |
| Spinosyn | Spinetoram | Leaf-dip | LC50 | 0.976 | [2] |
| Spinosyn | Spinosad | Leaf-dip | LC50 | 1.439 | [2] |
| Organophosphate | Chlorpyrifos | Diet Incorporation | LC50 | 470 | [3] |
| Carbamate | Methomyl | Diet Incorporation | LC50 | 105.5 | [3] |
Table 3: Efficacy of Synthetic Insecticides Against Solenopsis invicta
| Insecticide Class | Active Ingredient | Bioassay Method | Efficacy Metric | Value | Citation |
| Phenylpyrazole | Fipronil | Topical Application | ED50 (immobility) | 0.5 ng/ant | [4] |
| Neonicotinoid | Thiamethoxam | Topical Application | ED50 (immobility) | 0.6 ng/ant | [4] |
| Oxadiazine | Indoxacarb | Topical Application | ED50 (immobility) | 1.1 ng/ant | [4] |
| Pyrethroid | Beta-cypermethrin | Residual Contact | LC50 | Not specified (highest toxicity) | [5] |
Experimental Protocols
A detailed understanding of the experimental methodologies is paramount for interpreting and comparing the presented data. Below are descriptions of common bioassays used in the cited studies.
Leaf-Dip Bioassay (for Lepidopteran Larvae)
This method is commonly used to assess the stomach toxicity of an insecticide.
-
Preparation of Insecticide Solutions: Serial dilutions of the test insecticide are prepared in a suitable solvent (e.g., water with a surfactant).
-
Leaf Treatment: Fresh host plant leaves (e.g., maize for S. frugiperda) are dipped into the insecticide solution for a set duration (e.g., 10-30 seconds) and then allowed to air dry. Control leaves are dipped in the solvent only.
-
Insect Exposure: Second or third instar larvae are placed in a petri dish or container with the treated leaf material.
-
Data Collection: Mortality is recorded at specified time intervals (e.g., 24, 48, and 72 hours). The data is then used to calculate the LC50 value, the concentration that causes 50% mortality.[2][6]
Topical Application Bioassay (for Ants and other mobile insects)
This method assesses the contact toxicity of an insecticide.
-
Insect Immobilization: Test insects (e.g., worker ants) are briefly anesthetized using CO2 or by cooling.
-
Insecticide Application: A micro-applicator is used to apply a precise volume (e.g., 1 µL) of the insecticide solution in a suitable solvent (e.g., acetone) to a specific part of the insect's body, typically the dorsal thorax.
-
Observation: The treated insects are placed in a clean container with access to food and water.
-
Data Collection: Mortality or another endpoint (e.g., knockdown, immobility) is recorded at various time points. This data is used to determine the LD50 (the dose that is lethal to 50% of the population) or ED50 (the effective dose to cause a specific sublethal effect in 50% of the population).[1][4]
Antifeedant Bioassay
This assay quantifies the feeding deterrent properties of a compound.
-
Preparation of Treated Diet: The test compound is incorporated into an artificial diet or applied to the surface of a natural food source (e.g., leaf discs).
-
Choice Test: Insects are presented with a choice between a treated and an untreated food source.
-
No-Choice Test: Insects are only provided with the treated food source.
-
Data Collection: The amount of food consumed from both treated and untreated sources is measured after a specific period. The antifeedant index or feeding inhibition rate is then calculated.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Mechanisms of action for this compound and two classes of synthetic insecticides.
Caption: A generalized workflow for conducting insecticidal bioassays.
Conclusion
The available data indicates that this compound and its analogues possess notable insecticidal and antifeedant properties. While a direct, quantitative comparison of potency with synthetic insecticides is challenging due to variations in experimental design and target species, it is evident that Celangulins represent a promising class of botanical insecticides. Their unique mode of action, targeting Na+/K+-ATPase, could be advantageous in managing pest populations that have developed resistance to neurotoxic synthetic insecticides. Further research involving direct comparative studies against a broader range of economically important pests, using standardized bioassay protocols, is necessary to fully elucidate the relative efficacy of this compound and its potential role in integrated pest management programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Laboratory efficacy of selected synthetic insecticides against second instar invasive fall armyworm, Spodoptera frugiperda (Lepidoptera: Noctuidae) larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.ekb.eg [journals.ekb.eg]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. The Efficacy of Selected Synthetic Insecticides and Botanicals against Fall Armyworm, Spodoptera frugiperda, in Maize - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Collateral Damage: A Comparative Guide to the Cytotoxicity of Celangulatin C on Non-Target Organisms
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cytotoxic effects of Celangulatin C, an insecticidal sesquiterpene polyol ester, on non-target organisms. Due to the limited availability of direct cytotoxicity data for this compound on non-target cell lines, this guide leverages data from comparable insecticidal natural products, Toosendanin and Celastrol, to offer a preliminary assessment of its potential off-target effects.
This compound, isolated from the root bark of Pseudolarix kaempferi, has demonstrated notable insecticidal activity. A key indicator of its potency against target organisms is its lethal dose 50 (LD50) against the oriental armyworm, Mythimna separata, which has been determined to be 280.4 μg/mL.[1] While effective as a pesticide, the broader impact of this compound on the ecosystem necessitates a thorough evaluation of its cytotoxicity towards organisms not intended to be harmed.
This guide synthesizes available data to facilitate a comparative understanding and underscores the importance of comprehensive toxicological profiling in the development of natural product-based insecticides.
Comparative Cytotoxicity Data
To contextualize the potential non-target effects of this compound, this section presents cytotoxicity data for structurally or functionally similar compounds: Toosendanin, a triterpenoid insecticide, and Celastrol, a pentacyclic triterpenoid. The data is summarized in the tables below, highlighting their effects on various non-target cell lines.
Table 1: Cytotoxicity of Toosendanin on Non-Target Mammalian Cells
| Compound | Cell Line | Cell Type | Assay | Endpoint | IC50 |
| Toosendanin | L-02 | Normal Human Hepatocyte | Not Specified | Not Specified | 3.331 mmol/L |
| Isotoosendanin | L-02 | Normal Human Hepatocyte | Not Specified | Not Specified | 1294.23 mmol/L |
Table 2: Cytotoxicity of Celastrol on Non-Target Mammalian and Various Cancer Cell Lines
| Compound | Cell Line | Cell Type | Assay | Endpoint | IC50 |
| Celastrol | Normal Human Epidermal Keratinocytes | Normal Human Keratinocyte | Not Specified | Not Specified | ~4.0 μM |
| Celastrol | H460 | Human Non-Small Cell Lung Cancer | MTT | Cell Viability | 1.288 µM |
| Celastrol | PC-9 | Human Non-Small Cell Lung Cancer | MTT | Cell Viability | 2.486 µM |
| Celastrol | H520 | Human Non-Small Cell Lung Cancer | MTT | Cell Viability | 1.225 µM |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of a substance that inhibits a biological process by 50%. A lower IC50 value indicates higher cytotoxicity.
Experimental Protocols
The following are detailed methodologies for commonly employed in vitro cytotoxicity assays relevant to the assessment of compounds like this compound.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Test compound (e.g., this compound)
-
Appropriate cell line and culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Exposure: Treat the cells with various concentrations of the test compound. Include a vehicle control (the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, remove the medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Trypan Blue Exclusion Assay for Cell Viability
This assay is used to differentiate viable from non-viable cells. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up.
Materials:
-
Test compound
-
Appropriate cell line and culture medium
-
Trypan blue solution (0.4%)
-
Hemocytometer or automated cell counter
-
Microscope
Procedure:
-
Cell Treatment: Treat cells in suspension or after harvesting adherent cells with various concentrations of the test compound for a specific duration.
-
Cell Staining: Mix a small aliquot of the cell suspension with an equal volume of trypan blue solution.
-
Cell Counting: Load the mixture onto a hemocytometer and, under a microscope, count the number of viable (unstained) and non-viable (blue) cells.
-
Data Analysis: Calculate the percentage of viable cells.
Visualizing Experimental Processes and Cellular Pathways
To further elucidate the experimental workflow and potential mechanisms of cytotoxicity, the following diagrams are provided.
Caption: Experimental workflow for assessing cytotoxicity.
Caption: Hypothetical signaling pathway for cytotoxicity.
References
A Comparative Analysis of Celangulatin C and Other Celangulatins: Unveiling Their Biological Potential
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of Celangulatin C and its related sesquiterpene polyol esters, collectively known as Celangulatins, reveals significant insecticidal properties and hints at broader biological activities. This guide provides a detailed comparison of these natural compounds isolated from the root bark of Celastrus angulatus, offering valuable insights for researchers in drug discovery and development.
Celangulatins are a class of complex natural products that have garnered interest for their potent biological effects. This comparative guide synthesizes available data on their chemical structures, insecticidal activities, and potential mechanisms of action, presenting a clear overview for scientific professionals.
Chemical Structures at a Glance
This compound, along with its closely related analogs Celangulatin D, E, and F, shares a common β-dihydroagarofuran sesquiterpene skeleton. The variations in their chemical structures, primarily in the ester functional groups, are believed to contribute to their differing biological activities.
Comparative Insecticidal Activity
Data from bioassay-guided fractionation studies have demonstrated the insecticidal potential of these compounds against the armyworm, Mythimna separata. The following table summarizes the available quantitative data on their lethal dose 50 (LD50) values.
| Compound | Molecular Formula | LD50 (µg/mL) against Mythimna separata |
| This compound | C32H42O13 | 280.4[1] |
| Celangulatin E | C34H42O15 | 1656.4[1] |
| Celangulatin F | C32H42O15 | 210.5[1] |
Note: LD50 data for Celangulatin D was not available in the reviewed literature.
These findings highlight that Celangulatin F exhibits the most potent insecticidal activity among the tested compounds, followed by this compound and then Celangulatin E.[1]
Experimental Protocols
The evaluation of the insecticidal activity of Celangulatins was conducted using established methodologies.
Insecticidal Bioassay Protocol (Leaf Disc Method)
The insecticidal activity against the 4th instar larvae of Mythimna separata was determined using a leaf disc method. This bioassay-guided fractionation approach is a standard procedure for identifying active compounds in natural product extracts. The detailed protocol is a modification of methods previously described in cited literature.
Procedure:
-
Preparation of Test Solutions: this compound, E, and F were dissolved in a suitable solvent to create a series of graded concentrations.
-
Leaf Disc Treatment: Fresh, uniform leaf discs were immersed in the respective test solutions for a specified duration. Control discs were treated with the solvent alone.
-
Exposure of Larvae: Pre-weighed 4th instar larvae of Mythimna separata were introduced to the treated leaf discs in a controlled environment.
-
Mortality Assessment: The number of dead larvae was recorded at specific time intervals.
-
Data Analysis: The LD50 values were calculated using probit analysis, representing the concentration of the compound required to cause 50% mortality in the test population.
Mechanism of Action and Signaling Pathways
While the precise signaling pathways modulated by this compound and its immediate analogs have not been extensively elucidated, studies on related compounds, Celangulin IV and V, suggest a potential mechanism of action. Research indicates that these compounds inhibit the activity of Na+/K+-ATPase, an essential enzyme for maintaining ion gradients across cell membranes in insects.[2][3] This inhibition is proposed as a key factor in their insecticidal effects.
The following diagram illustrates the proposed mechanism of action for related Celangulins, which may share similarities with this compound.
Caption: Proposed mechanism of insecticidal action of Celangulins via inhibition of Na+/K+-ATPase.
Further research is necessary to confirm if this compound, D, E, and F share this same molecular target and to explore other potential signaling pathways they may modulate. The structural similarities suggest that Na+/K+-ATPase is a plausible target for this subgroup of Celangulatins as well.
Experimental Workflow for Bioassay-Guided Isolation
The discovery and evaluation of these Celangulatins followed a systematic workflow, as depicted in the diagram below.
Caption: Workflow for the bioassay-guided isolation of Celangulatins.
This guide provides a foundational understanding of this compound and its analogs, underscoring the need for further investigation into their cytotoxic activities against various cell lines and a deeper exploration of their molecular targets and signaling pathways. Such research will be pivotal in unlocking the full therapeutic potential of these intricate natural compounds.
References
- 1. Four novel insecticidal sesquiterpene esters from Celastrus angulatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Celangulin IV and V From Celastrus angulatus Maxim on Na+/K+-ATPase Activities of the Oriental Armyworm (Lepidoptera: Noctuidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Celangulin IV and V From Celastrus angulatus Maxim on Na+/K+-ATPase Activities of the Oriental Armyworm (Lepidoptera: Noctuidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Machinery: A Comparative Guide to Celangulatin C's Mode of Action in c-Myc Degradation
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of Celangulatin C's novel mode of action against other c-Myc inhibitors. Supported by experimental data, this document details the underlying mechanisms and offers protocols for key validation assays.
This compound, a natural compound, has emerged as a promising agent in the targeted degradation of the oncoprotein c-Myc, a critical regulator of cellular proliferation that is dysregulated in over 70% of human cancers.[1] This guide dissects the molecular mechanism of this compound, comparing it with other c-Myc targeting strategies and providing the necessary experimental framework for its cross-validation.
Mechanism of Action: A Molecular Glue for c-Myc Degradation
This compound functions as a "molecular glue," a novel therapeutic modality that induces the degradation of target proteins.[1] Unlike traditional inhibitors that block a protein's active site, this compound promotes the self-aggregation of c-Myc and disrupts its essential interaction with its binding partner, Max.[1] This disruption of the c-Myc/Max dimer is a critical step that leads to the subsequent degradation of c-Myc.[1]
The degradation of c-Myc induced by this compound has been shown to be selective. In cellular assays, this compound treatment leads to a significant reduction in c-Myc protein levels while not affecting other proteins such as GAPDH, BRD4, c-FOS, and TBP.[1] This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.
The functional consequence of c-Myc degradation is a reduction in the expression of Myc-target genes, including those involved in cell cycle progression and metabolism, such as CAD, CCNB1, CDK4, and TERT.[1] This ultimately leads to the selective killing of cancer cells with high c-Myc expression.[1]
Comparative Analysis: this compound vs. Other c-Myc Inhibitors
The "undruggable" nature of c-Myc has spurred the development of various inhibitory strategies. Here, we compare this compound's molecular glue mechanism with two other classes of c-Myc inhibitors.
| Feature | This compound (Molecular Glue) | G9 (Putative Myc Degrader) | SY-1365 (CDK7 Inhibitor) |
| Primary Mechanism | Induces c-Myc self-aggregation and disrupts Myc/Max dimerization, leading to degradation.[1] | Identified as a c-Myc downregulating compound.[1] | Inhibits CDK7, a kinase that phosphorylates the RNA Polymerase II C-terminal domain, leading to transcriptional repression of c-Myc and other oncogenes. |
| Direct Target | c-Myc protein.[1] | Presumed to be c-Myc or a closely related protein.[1] | Cyclin-Dependent Kinase 7 (CDK7). |
| Effect on c-Myc | Protein degradation.[1] | Protein downregulation.[1] | Transcriptional repression. |
| Selectivity | Selective for c-Myc over other tested proteins.[1] | To be determined. | Affects transcription of multiple genes, not just c-Myc. |
Experimental Protocols for Cross-Validation
To facilitate the independent validation of this compound's mode of action, detailed protocols for key experiments are provided below.
NanoLuciferase (NanoLuc) Based Protein Degradation Assay
This assay is used to quantify the degradation of a target protein in live cells.
Principle: A fusion protein of the target (c-Myc) and NanoLuc is expressed in cells. The degradation of the target protein leads to a decrease in luminescence, which can be measured.
Protocol:
-
Cell Culture and Transfection: Plate 293T cells in a 96-well plate. Transfect the cells with a plasmid encoding the c-Myc-NanoLuc fusion protein using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, treat the cells with varying concentrations of this compound or a vehicle control.
-
Lysis and Luminescence Measurement: After the desired treatment time (e.g., 8 hours), lyse the cells and add the Nano-Glo® luciferase assay substrate. Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to a control (e.g., vehicle-treated cells) to determine the percentage of protein degradation. Calculate the DC50 value (concentration at which 50% degradation is observed).
Western Blotting for c-Myc Degradation
This technique is used to visualize and semi-quantify the amount of a specific protein in a sample.
Protocol:
-
Cell Lysis: Treat cancer cells (e.g., HeLa) with this compound for the desired time. Lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for c-Myc. Follow this with incubation with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control (e.g., GAPDH) to ensure equal protein loading.
Co-Immunoprecipitation (Co-IP) for Myc/Max Interaction
Co-IP is used to study protein-protein interactions.
Protocol:
-
Cell Lysis: Treat cells with this compound. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against c-Myc, which is coupled to agarose beads. This will pull down c-Myc and any proteins bound to it.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins from the beads and analyze them by Western blotting using antibodies against both c-Myc and Max. A decrease in the amount of Max pulled down with c-Myc in the presence of this compound indicates a disruption of their interaction.
Visualizing the Molecular Pathways
To better understand the mechanism of this compound, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: this compound induces c-Myc degradation.
Caption: Workflow for Co-IP experiment.
This guide provides a foundational understanding of this compound's mode of action and a framework for its further investigation. The provided protocols and comparative data aim to empower researchers in the ongoing effort to develop novel therapeutics against c-Myc-driven cancers.
References
Unveiling the Potent Insecticidal Activity of Celangulin Analogs: A Comparative Guide
A detailed analysis of the structure-activity relationships of Celangulin V and its derivatives reveals key insights for the development of novel biorational pesticides. Modifications at the C-6 position of the Celangulin V core have been extensively explored, yielding analogs with significantly enhanced insecticidal potency against the agricultural pest Mythimna separata. This guide provides a comparative overview of these findings, supported by experimental data and detailed methodologies, to aid researchers in the field of insecticide development.
While the initial query focused on Celangulin C, the available body of scientific literature predominantly investigates the structure-activity relationships of Celangulin V. This sesquiterpene polyol ester, isolated from the root bark of Celastrus angulatus, has been the subject of numerous studies aimed at understanding and improving its insecticidal properties. This guide will therefore focus on the extensive research conducted on Celangulin V and its analogs.
Comparative Analysis of Insecticidal Activity
The insecticidal activity of Celangulin V and its analogs has been primarily evaluated against the third-instar larvae of Mythimna separata. The key findings from various studies, focusing on modifications at the C-6 position, are summarized below.
C-6 Ester Derivatives of Celangulin V
A study on ten new 6-substituted ester derivatives of Celangulin V demonstrated that the nature of the ester group significantly influences insecticidal activity. Notably, derivatives with smaller, less bulky ester groups exhibited higher potency.[1][2][3]
| Compound | R Group at C-6 | Mortality (%) at 1 mg/mL |
| Celangulin V | OH | 58.3 |
| 1.1 | OCOCH₃ | 75.0 |
| 1.2 | OCOCH₂CH₃ | 83.3 |
| 1.3 | OCO(CH₂)₂CH₃ | 41.7 |
| 1.4 | OCO(CH₂)₃CH₃ | 33.3 |
| 1.7 | OCOCH(CH₃)₂ | 25.0 |
| 1.8 | OCOC(CH₃)₃ | 16.7 |
| 1.5, 1.6, 1.9, 1.10 | Various larger esters | No activity |
Table 1: Insecticidal activity of C-6 ester derivatives of Celangulin V against Mythimna separata.[1][2]
C-6 Ether Derivatives of Celangulin V
The investigation of eight new 6-substituted ether derivatives of Celangulin V also highlighted the importance of the substituent at this position. The results suggest that short-chain alkyl ethers can enhance insecticidal activity.[4][5]
| Compound | R Group at C-6 | KD₅₀ (µg/g) |
| Celangulin V | OH | 301.0 |
| a | OCH₃ | 445.3 |
| b | OCH₂CH₃ | 135.9 |
| c | O(CH₂)₂CH₃ | 101.33 |
| d | O(CH₂)₃CH₃ | 966.6 |
| f | OCH₂C₆H₅ | 169.0 |
| g | OCH₂CH=CH₂ | 219.2 |
| e, h | Other ether groups | No activity |
Table 2: Insecticidal activity (KD₅₀) of C-6 ether derivatives of Celangulin V against Mythimna separata.[4][5]
Nitrogenous Derivatives of Celangulin V
The introduction of nitrogen-containing substituents at the C-6 position has also been explored, with one derivative showing improved activity over the parent compound.[6]
| Compound | KD₅₀ (µg/g) |
| Celangulin V | Not specified in this study |
| 1-6 | 231.2 |
Table 3: Insecticidal activity of a potent nitrogenous derivative of Celangulin V.[6]
Experimental Protocols
The following methodologies were employed in the cited studies to evaluate the insecticidal activity of Celangulin V and its analogs.
Insect Rearing
Third-instar larvae of Mythimna separata were used for the bioassays. The larvae were reared on an artificial diet under controlled laboratory conditions.
Insecticidal Bioassay (Leaf-dipping Method)
-
Preparation of Test Solutions: The synthesized compounds were dissolved in acetone to prepare stock solutions. A series of dilutions were then made using distilled water containing a small amount of emulsifier (e.g., Triton X-100) to ensure uniform suspension.
-
Leaf Treatment: Fresh cabbage leaves were cut into discs and dipped into the test solutions for a specified time (e.g., 10-30 seconds). The treated leaves were then air-dried.
-
Exposure of Larvae: The treated leaf discs were placed in petri dishes, and a pre-determined number of third-instar larvae were introduced into each dish.
-
Mortality Assessment: The mortality of the larvae was recorded at specified time intervals (e.g., 24, 48, and 72 hours) after treatment. Larvae that were unable to move when prodded with a fine brush were considered dead.
-
Data Analysis: The mortality data was corrected for control mortality using Abbott's formula. The KD₅₀ (knockdown dose, 50%) or mortality rates were then calculated.
Structure-Activity Relationship (SAR) Summary
The collective data from these studies allows for the formulation of key structure-activity relationships for the insecticidal activity of Celangulin V analogs:
Caption: Logical flow of Celangulin V SAR.
The diagram above illustrates the general trends observed in the structure-activity relationship studies of Celangulin V. The key takeaway is that smaller, less sterically hindered substituents at the C-6 position, whether they be esters or ethers, tend to enhance the insecticidal activity against Mythimna separata. Conversely, the introduction of bulky or long-chain groups at this position leads to a significant decrease or complete loss of activity. This suggests that the spatial arrangement and size of the substituent at C-6 are critical for the compound's interaction with its biological target. The promising activity of certain nitrogenous derivatives indicates that further exploration of heteroatom-containing substituents could lead to the discovery of even more potent analogs. These findings provide a clear roadmap for the rational design of new, effective, and potentially safer biorational insecticides based on the Celangulin V scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. In-Depth Structural Simplification of Celangulin V: Design, Synthesis, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Celangulin II | C35H42O16 | CID 10794963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Celangulin | 116159-73-0 [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
comparing the bioactivity of Celangulatin C from different geographical sources
A comprehensive review of existing scientific literature reveals a notable gap in direct comparative studies on the bioactivity of Celangulatin C isolated from Celastrus angulatus plants of different geographical origins. While numerous studies have focused on the isolation and pharmacological activities of this potent insecticidal sesquiterpene, they typically source their plant material from a single location without a comparative analysis against samples from other regions. This guide synthesizes the available data, highlighting the reported bioactivities and the geographical sources of the plant material, while underscoring the scientific imperative for future comparative research.
Quantitative Bioactivity Data of this compound and Related Compounds
The following table summarizes the insecticidal activity of this compound and other related bioactive compounds isolated from Celastrus angulatus. It is crucial to note that these data points are derived from different studies and are therefore not directly comparable due to potential variations in experimental methodologies. However, they provide valuable individual assessments of bioactivity.
| Compound | Geographical Source of Celastrus angulatus | Bioassay Organism | Bioactivity (LD50) | Reference |
| This compound | Shaanxi Province, China | Mythimna separata (Oriental armyworm) | 280.4 µg/mL | [1] |
| Celangulatin E | Shaanxi Province, China | Mythimna separata | 1656.4 µg/mL | [1] |
| Celangulatin F | Shaanxi Province, China | Mythimna separata | 210.5 µg/mL | [1] |
Note: LD50 (Lethal Dose, 50%) refers to the concentration of the compound that causes death in 50% of the test organisms.
Experimental Protocols
A detailed understanding of the experimental methodology is critical for interpreting bioactivity data. The following is a representative protocol for an insecticidal bioassay as described in the literature for testing compounds from Celastrus angulatus.
Insecticidal Bioassay: Leaf Disc Method
This method is commonly employed to evaluate the insecticidal activity of purified compounds against lepidopteran larvae, such as the Oriental armyworm (Mythimna separata).
1. Preparation of Test Solutions:
-
The purified compound (e.g., this compound) is dissolved in an appropriate solvent, typically acetone, to create a stock solution of a known concentration.
-
A series of dilutions are prepared from the stock solution to test a range of concentrations.
-
A negative control solution is prepared using only the solvent (acetone).
2. Treatment of Leaf Discs:
-
Fresh, tender leaves (e.g., from cabbage or corn) are cut into uniform discs of a specific diameter (e.g., 2 cm).
-
A precise volume of each test solution (or control) is evenly applied to the surface of a leaf disc.
-
The treated leaf discs are allowed to air dry completely to ensure the evaporation of the solvent.
3. Bioassay Procedure:
-
The bioassay is conducted in Petri dishes or similar containers.
-
One treated leaf disc is placed in each Petri dish.
-
A specific number of pre-starved (for a few hours) 4th instar larvae of Mythimna separata are introduced into each Petri dish.
-
The Petri dishes are maintained under controlled environmental conditions (temperature, humidity, and light cycle).
4. Data Collection and Analysis:
-
The number of dead or moribund larvae is recorded at specific time intervals (e.g., 24, 48, and 72 hours) after the introduction of the larvae.
-
The mortality data for each concentration are corrected for any mortality observed in the negative control group using Abbott's formula.
-
The LD50 value is calculated using probit analysis, which determines the concentration of the compound required to cause 50% mortality in the test population.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the insecticidal bioassay workflow.
Discussion and Future Directions
The potent insecticidal properties of this compound and other compounds from Celastrus angulatus are well-documented.[1][2][3][4] However, the influence of geographical origin on the concentration and bioactivity of these compounds remains a significant unanswered question. Environmental factors such as climate, soil composition, and altitude can influence the secondary metabolite profiles of plants, potentially leading to variations in their pharmacological efficacy.[5][6]
The lack of comparative studies on this compound is a clear research gap. Future investigations should aim to:
-
Collect Celastrus angulatus samples from diverse geographical locations.
-
Isolate and quantify this compound and other major bioactive compounds from each sample.
-
Conduct standardized bioassays (e.g., insecticidal, cytotoxic) in parallel for all samples.
-
Analyze the data to identify any statistically significant differences in bioactivity based on geographical source.
Such studies would not only provide valuable insights into the chemical ecology of Celastrus angulatus but also have practical implications for the standardization and quality control of its extracts for potential use in agriculture and medicine. For researchers and drug development professionals, understanding the geographical variation in bioactivity is crucial for identifying optimal plant sources and ensuring the consistency and efficacy of natural product-based solutions.
References
- 1. Four novel insecticidal sesquiterpene esters from Celastrus angulatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Five new insecticidal sesquiterpenoids from Celastrus angulatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Geographic Variation in the Chemical Composition and Antioxidant Properties of Phenolic Compounds from Cyclocarya paliurus (Batal) Iljinskaja Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Geographic Variability of Biologically Active Compounds, Antioxidant Activity and Physico-Chemical Properties in Wild Bilberries (Vaccinium myrtillus L.) [mdpi.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Celangulatin C
For Immediate Implementation by Laboratory Personnel
This document provides essential guidance on the safe and compliant disposal of Celangulatin C, a sesquiterpene polyol ester utilized in research. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. As a valued researcher, your commitment to safety is paramount, and this guide is designed to provide clear, actionable steps for the responsible management of this chemical.
Key Chemical and Safety Data
While detailed quantitative data for this compound is limited, the following information has been compiled from available sources. Researchers should always strive to consult a compound-specific SDS for the most accurate information.
| Property | Value | Source |
| Chemical Formula | C32H42O13 | [1] |
| Molecular Weight | 634.67 g/mol | [1] |
| Known Hazards | Based on general principles for novel research compounds, treat as toxic if swallowed. | [2] |
| Storage | Store in a tightly closed container in a dry, well-ventilated place. Keep locked up or in an area accessible only to qualified or authorized persons. For solutions, store at -20°C for up to one month or -80°C for up to six months to avoid degradation. | [1][2] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe disposal of solid this compound and solutions containing it.
1. Waste Identification and Segregation:
-
Solid Waste: All disposable materials contaminated with this compound, such as gloves, weighing papers, and pipette tips, must be considered hazardous waste.
-
Liquid Waste: Unused or waste solutions of this compound, as well as the first rinse of any container that held the compound, must be collected as hazardous chemical waste.
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
2. Waste Collection and Container Management:
-
Containers: Use only approved, leak-proof, and chemically compatible containers for waste collection. These containers should be obtained from your institution's EHS department.
-
Labeling: All waste containers must be clearly labeled with a "Hazardous Waste" tag. The label must include the full chemical name ("this compound") and any known hazard characteristics.
-
Container Handling: Keep waste containers securely closed at all times, except when adding waste. Store waste containers in a designated and properly ventilated secondary containment area, away from incompatible materials.
3. Disposal of Empty Containers:
-
Thoroughly empty the original container of all this compound.
-
The first rinse of the container must be collected and disposed of as hazardous waste.
-
After the initial rinse, subsequent rinses may be permissible for drain disposal depending on local regulations. However, it is best practice to collect all rinses as hazardous waste.
-
Before disposing of the rinsed container as solid waste, all labels must be completely removed or defaced.
-
Rinsed and dried glass containers should be placed in designated glass disposal boxes.
4. Requesting Waste Pickup:
-
Once a waste container is full, or if it is no longer needed, a waste pickup must be requested from your institution's EHS department.
-
Do not dispose of this compound waste down the drain or in the regular trash.[3]
5. Emergency Procedures:
-
Spills: In the event of a spill, immediately alert others in the area. If the spill is large or you are not trained to handle it, evacuate the area and contact your institution's emergency response team. For small spills, if you are trained and have the appropriate personal protective equipment (PPE), carefully clean the affected area. All materials used for cleanup must be disposed of as hazardous waste.
-
Exposure: In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention. If swallowed, seek immediate medical attention and provide the SDS if available.[2]
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
This guidance is intended to supplement, not replace, your institution's specific policies and procedures for hazardous waste management. Always consult with your Environmental Health and Safety department for clarification and to ensure full compliance with all applicable regulations. By prioritizing safety and proper disposal, you contribute to a secure and sustainable research environment.
References
Personal protective equipment for handling Celangulatin C
Comprehensive safety and logistical information for the handling and disposal of Celangulatin C is not publicly available through standard safety data sheet (SDS) repositories. this compound is identified as an insecticidal sesquiterpene polyol ester, indicating potential biological activity that necessitates careful handling. However, without a specific SDS, detailed procedural guidance on personal protective equipment (PPE), emergency protocols, and disposal methods cannot be definitively provided.
Researchers, scientists, and drug development professionals intending to work with this compound must exercise extreme caution and are strongly advised to source a comprehensive SDS from the chemical supplier. The information contained within the SDS is critical for conducting a thorough risk assessment and implementing appropriate safety measures in the laboratory.
In the absence of specific data for this compound, a conservative approach based on general best practices for handling potentially hazardous research chemicals should be adopted. This includes working in a well-ventilated area, preferably within a fume hood, and utilizing a standard level of personal protective equipment.
Recommended General Personal Protective Equipment (PPE)
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory | To be determined based on the compound's volatility and toxicity, as specified in the SDS. |
General Handling and Storage
-
Handling: Avoid direct contact with the skin, eyes, and clothing. Prevent the generation of dust or aerosols.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Disposal Plan
-
Waste Disposal: All waste materials contaminated with this compound should be treated as hazardous waste. Dispose of in accordance with local, state, and federal regulations. Do not dispose of down the drain or in general waste.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.
-
Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air.
-
Ingestion: Do not induce vomiting.
In all cases of exposure, seek immediate medical attention and provide the medical personnel with any available information on the compound.
Procedural Workflow for Handling Research Chemicals
The following diagram outlines a general workflow for the safe handling of a research chemical like this compound, from initial preparation to final disposal. This workflow should be adapted to incorporate the specific recommendations found in the supplier-provided Safety Data Sheet.
Caption: General workflow for safe laboratory handling of research chemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
